Methyl hydrodisulfide
Description
Overview of Disulfide and Hydrodisulfide Chemistry in Scholarly Contexts
Disulfides (RSSR') and hydrodisulfides (RSSH) are pivotal classes of organosulfur compounds. nih.gov The disulfide bond (S-S) is a crucial structural motif in biochemistry, most notably in stabilizing the tertiary and quaternary structures of proteins through cysteine-cysteine linkages. wikipedia.org This covalent bond plays a significant role in defining the folded topology of proteins, thereby influencing their function. wikipedia.org The chemistry of disulfides is characterized by their redox activity, participating in thiol-disulfide exchange reactions that are fundamental to many biological processes. wikipedia.org
Hydrodisulfides, while less ubiquitous than disulfides, are gaining recognition for their potential roles in biological systems and as reactive intermediates. They are characterized by the presence of a sulfhydryl group attached to a sulfur atom. The chemistry of these compounds is intricate, involving a delicate interplay of bond strengths, rotational barriers, and reactivity that is influenced by the nature of the organic substituent.
Significance of Methyl Hydrodisulfide as a Representative Organosulfur Compound
This compound stands out as a representative organosulfur compound due to its structural simplicity. This simplicity makes it an ideal candidate for high-level theoretical and spectroscopic studies, providing a benchmark for understanding the fundamental properties of the C-S-S-H linkage. aip.org Research on this compound offers insights into conformational preferences, rotational barriers, and vibrational frequencies that can be extrapolated to more complex hydrodisulfides. aip.orglibretexts.org
Its role as a model system extends to atmospheric and interstellar chemistry. The detection and characterization of simple organosulfur molecules in these environments are crucial for understanding complex chemical reaction networks. aip.org Detailed spectroscopic data for this compound, obtained through both laboratory experiments and theoretical calculations, are essential for its potential identification in extraterrestrial sources. aip.org
Current Research Landscape and Knowledge Gaps Pertaining to this compound
The current research landscape for this compound is heavily focused on its fundamental molecular properties. aip.org Advanced spectroscopic techniques, particularly microwave spectroscopy, have been employed to determine its precise rotational constants and molecular geometry. aip.org These experimental studies are often complemented by high-level ab initio quantum chemical calculations, which provide a deeper understanding of its potential energy surface, conformational isomers, and vibrational modes. aip.org
A significant portion of the research has been dedicated to the theoretical characterization of its low-temperature spectra to aid in its potential detection in the interstellar medium. aip.org These studies have provided a wealth of data on its rotational parameters, anharmonic frequencies, and torsional energy barriers. aip.org
Despite these advances, there remain notable knowledge gaps. While theoretical data is abundant, comprehensive experimental characterization across a wide range of conditions is less common. aip.org The reaction dynamics of this compound, including its photodissociation pathways and its interactions with other molecules, are areas that warrant further investigation. nih.govrsc.orgnih.gov Furthermore, while the synthesis of related disulfides is well-established, specific and optimized laboratory synthesis methods for high-purity this compound for research applications are not extensively documented in readily available literature. google.com The exploration of its role as a potential precursor or intermediate in more complex chemical and biological systems also remains an open area for future research.
Interactive Data Tables
Below are interactive tables summarizing key computed spectroscopic and physical properties of this compound.
Computed Molecular Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CH₄S₂ | nih.gov |
| Molecular Weight | 80.18 g/mol | nih.gov |
| IUPAC Name | disulfanylmethane | nih.gov |
| CAS Number | 6251-26-9 | nih.gov |
Theoretical Rotational and Dipole Moment Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Rotational Constant A (MHz) | 13830.4 | aip.org |
| Rotational Constant B (MHz) | 4703.1 | aip.org |
| Rotational Constant C (MHz) | 3835.5 | aip.org |
| Dipole Moment µa (D) | 1.18 | aip.org |
| Dipole Moment µb (D) | 0.89 | aip.org |
| Dipole Moment µc (D) | 0.19 | aip.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
6251-26-9 |
|---|---|
Molecular Formula |
CH4S2 |
Molecular Weight |
80.18 g/mol |
IUPAC Name |
disulfanylmethane |
InChI |
InChI=1S/CH4S2/c1-3-2/h2H,1H3 |
InChI Key |
KFLNNVFDKSNGBW-UHFFFAOYSA-N |
Canonical SMILES |
CSS |
Origin of Product |
United States |
Synthetic Methodologies for Methyl Hydrodisulfide
Laboratory-Scale Preparation Techniques
The synthesis of methyl hydrodisulfide in a laboratory setting can be achieved through both direct and indirect methods. These techniques offer different levels of control and are suited for various experimental needs.
Direct Synthesis Approaches
Direct synthesis methods aim to construct the this compound molecule in a single or a few straightforward steps from readily available starting materials. One such approach involves the reaction of methanethiol (B179389) with elemental sulfur. While conceptually simple, this method can lead to a mixture of polysulfides, requiring careful control of reaction conditions and purification of the desired product.
Another direct approach is the reaction of methylating agents with a source of the disulfide anion (S₂²⁻). However, controlling the reaction to favor the formation of the hydrodisulfide over dimethyl disulfide and other byproducts can be challenging.
A notable direct synthesis involves the reaction of α-bromo acids with a thiolating agent. For instance, α-bromo phenylalanine can be converted to α-thio phenylalanine using aqueous sodium hydrosulfide (B80085). nih.gov This type of reaction, involving the displacement of a halide with a hydrosulfide group, provides a pathway to sulfur-containing organic acids. nih.gov
Indirect Synthetic Routes via Precursor Compounds
Indirect methods involve the synthesis of a precursor molecule that is subsequently converted to this compound. This multi-step approach can offer better control over the final product's purity.
One common strategy is the use of protecting groups. For example, a protected thiol, such as an Fm-based disulfide, can be synthesized and later treated to release the persulfide. acs.org This method has been applied to generate persulfide adducts on specific cysteine residues in proteins. acs.org
Another indirect route involves the reduction of a suitable precursor. For example, the reduction of dimethyl disulfide can, in principle, yield this compound, although controlling the reduction to stop at the hydrodisulfide stage without proceeding to methanethiol is a significant challenge.
Reactions Involving Hydrosulfide and Alkyl Halides in this compound Formation
The reaction between a hydrosulfide, such as sodium hydrosulfide (NaSH), and an alkyl halide, like methyl bromide, is a fundamental method for forming sulfur-carbon bonds. libretexts.orggoogle.com This nucleophilic substitution reaction, typically following an Sₙ2 mechanism, is a common route for the synthesis of thiols. libretexts.org
However, the direct synthesis of this compound via this route is complicated by the reactivity of the initial product. The initially formed this compound can react further with the alkyl halide to produce dimethyl disulfide, a common byproduct. To minimize this, an excess of the hydrosulfide nucleophile is often used. libretexts.org
The reaction conditions, such as solvent and temperature, play a crucial role in the product distribution. For instance, processes for producing methyl mercaptan (methanethiol) from methyl bromide and aqueous sodium hydrosulfide have been developed, highlighting the industrial relevance of this type of reaction. google.com These processes often operate at temperatures ranging from 20°C to 150°C. google.com
The nucleophilicity of the hydrosulfide anion (HS⁻) is a key factor. While it is a potent nucleophile, its reactivity is influenced by the solvent and the presence of counter-ions. nih.gov Studies have shown that the reaction of HS⁻ with disulfides is a plausible pathway for the formation of hydrodisulfides in biological systems. nih.gov
Emerging Synthetic Strategies for Controlled this compound Generation
Recent research has focused on developing more controlled and efficient methods for generating hydrodisulfides, including this compound. These strategies often aim to avoid the use of odorous and volatile thiols and provide better selectivity.
One promising approach involves the use of "thiol-free" synthetic methods. For example, potassium thioacetate (B1230152) (PTA) has been used as an odorless and stable sulfur source to synthesize unsymmetrical sulfides from benzyl (B1604629) halides. nih.govresearchgate.net This methodology proceeds through a thioacetate intermediate, which can then be converted to the desired sulfur compound. nih.gov
Another emerging area is the development of H₂S donors that can release hydrogen sulfide (B99878) under specific conditions. researchgate.netfrontiersin.org While not a direct synthesis of this compound, the chemistry of these donors provides insights into the controlled release and transfer of sulfur species, which could be adapted for the synthesis of hydrodisulfides. For instance, diaminodisulfides and dialkoxydisulfides have been shown to release H₂S in the presence of thiols. researchgate.net
The use of specific reagents to facilitate the formation of the S-S bond is also being explored. For example, a three-component reaction using sodium hydrosulfide, amines, and aryl methyl ketones promoted by iodine has been developed for the synthesis of α-keto thioamides. mdpi.comresearchgate.net This type of reaction highlights the potential for developing novel multi-component strategies for the synthesis of specific organosulfur compounds.
Molecular Structure and Conformational Analysis of Methyl Hydrodisulfide
Determination of Gas-Phase Molecular Geometry and Bond Parameters
The geometry of methyl hydrodisulfide in the gas phase has been characterized through a combination of microwave spectroscopy and ab initio quantum-chemical calculations. researchgate.netresearchgate.net These studies provide precise information on the bond lengths and angles that define its three-dimensional structure. Unlike its oxygen analog, methyl hydroperoxide, the rotational spectrum of this compound is characteristic of a rigid asymmetric top molecule. researchgate.netresearchgate.net
Theoretical calculations, such as those using coupled-cluster theory [CCSD(T)], have been employed to determine the equilibrium geometry. aip.orgresearchgate.net These computational methods provide structural parameters that are generally in good agreement with experimental findings where available. The key bond parameters for the most stable gauche conformer of this compound are summarized in the table below.
| Parameter | Calculated Value |
|---|---|
| Bond Lengths (Å) | |
| S-S | 2.064 |
| C-S | 1.8097 |
| S-H | 1.341 |
| C-H (in plane) | 1.0877 |
| C-H (out of plane) | 1.0890 |
| Bond Angles (°) | |
| C-S-S | 101.4 |
| S-S-H | 98.7 |
| H-C-S | 110.4 |
| Dihedral Angle (°) | |
| C-S-S-H | 90.3 |
Data sourced from theoretical calculations (CCSD(T)-F12/cc-pVTZ). aip.orgresearchgate.net
Conformational Isomers and Energy Barriers
The presence of single bonds in this compound (C-S and S-S) allows for rotation, leading to the existence of different conformational isomers, also known as rotamers. researchgate.netlibretexts.org The stability of these conformers is dictated by the potential energy landscape associated with these rotations.
The most significant conformational feature of this compound is the rotation around the S-S bond, defined by the C-S-S-H dihedral angle. The molecule exists in a gauche equilibrium configuration, which is the most stable form. researchgate.net The potential energy surface shows that the barriers to internal rotation for the sulfhydryl (SH) group are high. researchgate.net This high barrier is evidenced by the lack of splittings in its microwave spectrum that would otherwise arise from quantum-mechanical tunneling between equivalent conformers, a phenomenon observed in its analog, methyl hydroperoxide. researchgate.net
Ab initio calculations have quantified the energy barriers for internal rotation:
Vtrans (C-S-S-H = 180°): This conformation, where the C-S and S-H bonds are anti-periplanar, represents a rotational barrier.
Vcis (C-S-S-H = 0°): This syn-periplanar conformation, where the groups are eclipsed, represents the highest energy barrier to rotation around the S-S bond.
Similarly, rotation of the methyl (CH₃) group around the C-S bond also has an associated energy barrier. This rotation gives rise to small, observable splittings in the rotational transitions for higher energy states. researchgate.net Theoretical studies have determined the torsional energy barriers for both the methyl and sulfhydryl groups. aip.orgresearchgate.net
| Rotation | Barrier Type | Calculated Energy Barrier (cm⁻¹) |
|---|---|---|
| SH Torsion (around S-S bond) | trans barrier | 1970.6 |
| SH Torsion (around S-S bond) | cis barrier | 2556.3 |
| CH₃ Torsion (around C-S bond) | V₃ | 897.4 |
Data sourced from theoretical calculations. aip.orgresearchgate.net
The conformational properties of disulfides are sensitive to the nature of the substituents attached to the sulfur atoms. researchgate.netresearchgate.net Comparing this compound (CH₃SSH) to its parent compound, hydrogen disulfide (HSSH), and its dimethylated counterpart, dimethyl disulfide (CH₃SSCH₃), reveals the electronic and steric effects of the methyl group.
The introduction of a methyl group in place of a hydrogen atom (from HSSH to CH₃SSH) influences the electron distribution and geometry. Ab initio SCF calculations show that substituents affect the S-S bond properties. researchgate.net The methyl group, being more electron-donating than hydrogen, can alter the bond lengths and the torsional potential around the S-S bond. libretexts.org In dimethyl disulfide, where both hydrogens are replaced by methyl groups, steric repulsion between the two methyl groups becomes a more significant factor in determining the preferred conformation and rotational barriers. acs.org The preference for a gauche conformation in this compound is a characteristic feature of disulfides, driven by a combination of steric repulsion and electronic effects, including the gauche effect which involves hyperconjugation.
Intermolecular Interactions and Aggregation Behavior Studies
While specific studies on the aggregation behavior of this compound are not extensively documented, the molecular structure allows for predictions about its intermolecular interactions. The primary interaction is expected to be hydrogen bonding, where the acidic proton of the sulfhydryl (S-H) group acts as a hydrogen bond donor, and the lone pair electrons on a sulfur atom of another molecule act as an acceptor (S-H···S).
Studies on related hydrosulfides and thiols confirm their capacity to form such hydrogen bonds, although they are generally weaker than those involving oxygen (O-H···O). nih.gov In addition to hydrogen bonding, dipole-dipole interactions arising from the molecule's net dipole moment (calculated to be approximately 1.796 Debye) and weaker van der Waals forces will contribute to its condensed-phase behavior. nist.gov These intermolecular forces are critical in determining the physical properties of the substance, such as its boiling point and solubility.
Structural Analogs and Comparative Studies (e.g., with Methyl Hydroperoxide)
Comparing this compound (CH₃SSH) with its oxygen analog, methyl hydroperoxide (CH₃OOH), provides valuable insights into the effects of substituting oxygen with sulfur. aip.orgresearchgate.net This substitution leads to significant changes in molecular geometry, bond energies, and conformational dynamics.
The S-S bond in CH₃SSH is considerably longer than the O-O bond in CH₃OOH, and the C-S bond is longer than the C-O bond, reflecting the larger atomic radius of sulfur. aip.orgresearchgate.net A key difference lies in their internal rotational dynamics. The barrier to internal rotation of the hydroxyl (OH) group in methyl hydroperoxide is much lower than that of the sulfhydryl (SH) group in this compound. researchgate.net This results in significant tunneling effects in the microwave spectrum of CH₃OOH, which are absent for CH₃SSH, making the latter behave as a more rigid molecule. researchgate.netresearchgate.net
Detailed theoretical studies have quantified these differences, highlighting the impact of replacing an oxygen atom with a sulfur atom on various molecular and spectroscopic properties. aip.orgresearchgate.net
| Parameter | This compound (CH₃SSH) | Methyl Hydroperoxide (CH₃OOH) |
|---|---|---|
| Bond Lengths (Å) | ||
| X-X (S-S / O-O) | 2.064 | 1.464 |
| C-X (C-S / C-O) | 1.8097 | 1.4117 |
| Bond Angles (°) | ||
| C-X-X | 101.4 | 104.9 |
| X-X-H | 98.7 | 100.0 |
| Dihedral Angle (°) | ||
| C-X-X-H | 90.3 | 119.2 |
| Torsional Barrier (cm⁻¹) | ||
| XH Torsion (trans) | 1970.6 | 259.0 |
Data sourced from theoretical calculations for comparative purposes. aip.orgresearchgate.net
Spectroscopic Characterization of Methyl Hydrodisulfide
Rotational Spectroscopy (Microwave Spectroscopy)
The rotational spectrum of methyl hydrodisulfide reveals it to be a rigid asymmetric top molecule. Current time information in Chatham County, US.researchgate.net This characteristic is in contrast to its analogue, methyl hydroperoxide (CH₃OOH), where the internal rotation of the OH group significantly affects the spectrum. researchgate.net For this compound, the barrier to internal rotation for the sulfhydryl (SH) group is high, which simplifies the rotational spectrum by preventing splittings and shifts that would arise from non-rigidity. researchgate.net
Determination of Rotational Constants and Molecular Dipole Moments
Microwave spectroscopy has been a pivotal technique for the precise determination of the rotational constants and the permanent electric dipole moment of this compound. Experimental studies have been conducted on both the normal isotopologue (CH₃SSH) and its deuterated counterpart (CH₃SSD) in the frequency range of 18 to 40 GHz. researchgate.net The analysis of the measured transition frequencies allowed for the fitting of rotational and centrifugal distortion constants. researchgate.net
Theoretical calculations using high-level ab initio methods, such as CCSD(T)-F12/VTZ, have also been employed to determine the equilibrium rotational constants, showing good agreement with experimental values. aip.orgresearchgate.net
The permanent electric dipole moment components have been determined through quantitative measurements of the Stark effect in the microwave spectrum. researchgate.netnist.gov These experimental values are complemented by theoretical calculations at the MP2/cc-pVTZ level. researchgate.net The dipole moment is a crucial parameter for understanding the molecule's charge distribution and its interaction with external electric fields. scispace.comwilliams.eduresearchgate.net
Table 1: Experimental and Calculated Rotational Constants and Dipole Moments of this compound (CH₃SSH)
| Parameter | Experimental Value (Tyblewski et al., 1986) nist.gov | Calculated Value (Dalbouha et al., 2015) researchgate.net | Unit |
|---|---|---|---|
| Rotational Constants | |||
| A | 16877.1 | 16972.7 | MHz |
| B | 4445.1 | 4473.6 | MHz |
| C | 3682.8 | 3709.4 | MHz |
| Dipole Moment Components | |||
| µa | 1.082 | 1.09 | D |
| µb | 1.217 | 1.22 | D |
| µc | 0.757 | 0.76 | D |
| µtotal | 1.796 | 1.80 | D |
Analysis of Torsional Energy Levels and Splittings
While the SH group exhibits a high barrier to internal rotation, the internal rotation of the methyl (CH₃) group does lead to small, observable splittings in the rotational transitions, particularly for transitions involving higher J quantum numbers. researchgate.net The analysis of these splittings allows for the determination of the barrier to internal rotation for the methyl group. researchgate.net
Theoretical studies have modeled the torsional energy levels and their splittings by computing two-dimensional potential energy surfaces that depend on the torsional degrees of freedom of the molecule. aip.org For this compound, these correspond to the rotation of the methyl group and the SH group. The energy difference between rotational ground state levels has been determined with high precision. researchgate.net
Vibrational Spectroscopy (Infrared and Raman Spectroscopy)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides fundamental information about the bonding and dynamics within a molecule. elsevierpure.com For a mode to be IR active, there must be a change in the molecule's dipole moment during the vibration, while for a mode to be Raman active, there must be a change in the molecule's polarizability. nih.gov
Assignment of Anharmonic Frequencies and Vibrational Modes
The vibrational spectrum of this compound is composed of a set of fundamental vibrations, overtones, and combination bands. Due to the inherent anharmonicity of molecular vibrations, theoretical calculations that go beyond the harmonic approximation are necessary for accurate predictions of vibrational frequencies. uomustansiriyah.edu.iq
Force Field Derivation and Normal Mode Analysis
A molecular force field describes the potential energy of a molecule as a function of its atomic coordinates and is fundamental to understanding and simulating molecular vibrations. uomustansiriyah.edu.iq The parameters of the force field, known as force constants, can be derived from experimental spectroscopic data or, more commonly, from quantum chemical calculations.
For this compound, an anharmonic force field has been computed using Møller-Plesset perturbation theory (MP2) with the cc-pVTZ basis set. aip.org This involves the calculation of both cubic and quartic force constants. These force constants are then used in second-order vibrational perturbation theory (VPT2) to calculate anharmonic vibrational frequencies and spectroscopic constants. aip.org Normal mode analysis, which is based on the force field, decomposes the complex vibrational motions of the molecule into a set of independent vibrational modes.
Studies of C-H Stretching Vibrations
The C-H stretching vibrations of the methyl group in organic molecules typically appear in a distinct region of the infrared and Raman spectra, generally between 2800 and 3000 cm⁻¹. libretexts.orgspcmc.ac.in These vibrations are further classified into symmetric and asymmetric stretches.
For a typical methyl group, the asymmetric stretching vibrations are usually observed at higher frequencies (around 2962 cm⁻¹) compared to the symmetric stretching vibration (around 2872 cm⁻¹). The asymmetric stretch is often more intense in the infrared spectrum due to a larger change in the dipole moment during the vibration. While specific experimental or detailed theoretical values for the C-H stretching frequencies in this compound are not provided in the reviewed literature, the general characteristics of methyl group vibrations are expected to apply.
Electronic Spectroscopy
The study of how this compound interacts with ultraviolet (UV) and visible light reveals information about its electronic structure and the energy required to promote its electrons to higher energy orbitals.
The electronic absorption spectra of simple, non-aromatic disulfides are characterized by transitions involving the sulfur atoms' non-bonding electrons. acs.orgfiveable.me For dialkyl disulfides, a weak absorption band is typically observed in the UV region. msu.edu This absorption is attributed to the excitation of a non-bonding electron (n) from one of the sulfur atoms into an anti-bonding sigma orbital (σ) associated with the disulfide bond (an n → σ transition). libretexts.orglibretexts.org
Molecules or parts of molecules that absorb light in this way are known as chromophores. fiveable.memsu.edu In this compound, the C-S-S-H group acts as the chromophore. The energy required for these transitions is high enough that the absorption occurs in the ultraviolet portion of the electromagnetic spectrum. msu.edu For many simple alkyl disulfides, the wavelength of maximum absorbance (λmax) for this n → σ* transition is found around 250 nm. acs.org Due to the presence of non-bonding valence-shell electron pairs on the heteroatoms (sulfur), this compound is expected to absorb light in the 200 to 800 nm region. msu.edu
The photophysical properties of a molecule describe the events that occur after it absorbs light, leading to an excited state. For dialkyl disulfides, the primary photochemical process upon UV irradiation is the homolytic cleavage of the sulfur-sulfur (S-S) bond. acs.orgscispace.com This process generates two thiyl radicals (RS•).
The absorption of a photon with sufficient energy promotes the molecule to an excited electronic state. This excess energy can cause the energetically unstable molecular ion to break apart. chemguide.co.uk In the case of this compound, the S-S bond is the most likely site for this cleavage. The process can be represented as:
CH₃SSH + hν → [CH₃SSH]* → CH₃S• + •SH
Here, hν represents the energy of the absorbed photon and [CH₃SSH]* is the excited state molecule. The disulfide bond can undergo reductive cleavage to produce two thiols, or photocleavage through a radical mechanism. rsc.org The study of such reactions, often through photolysis experiments in rigid glass matrices at low temperatures (e.g., 77°K), helps to characterize the resulting radical species and understand the excited state dynamics. scispace.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (Applicability and Potential Insights)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules by probing the magnetic properties of atomic nuclei, such as hydrogen (¹H). libretexts.org For this compound (CH₃SSH), ¹H NMR spectroscopy would provide definitive information about the connectivity and chemical environment of its hydrogen atoms.
A ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the two different types of protons:
Methyl (CH₃) Protons: These three equivalent protons are attached to a carbon that is bonded to a sulfur atom. Based on typical chemical shift values, the signal for these protons would be expected in the range of δ 2.0–3.0 ppm. libretexts.orgoregonstate.edu The electronegativity of the adjacent sulfur atom causes a downfield shift from the typical alkane region. oregonstate.edu
Sulfhydryl (SH) Proton: This single proton is directly bonded to a sulfur atom. The chemical shift for thiol (R-SH) protons can be broad and typically appears in the range of δ 1.0–4.0 ppm. Its exact position can be influenced by solvent, concentration, and temperature due to potential hydrogen bonding.
The integration of the peak areas would show a 3:1 ratio, corresponding to the three methyl protons and the one sulfhydryl proton, respectively. pdx.edu Furthermore, spin-spin coupling between the methyl protons and the sulfhydryl proton is generally not observed or is very weak, so both signals would likely appear as singlets. The absence of neighboring non-equivalent protons for the methyl group and the nature of the SH proton exchange often preclude observable splitting. Therefore, NMR provides an unambiguous method for confirming the presence of both the methyl and the sulfhydryl moieties within the molecule.
Mass Spectrometry and Fragmentation Pathways
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern. chemguide.co.uksavemyexams.com
In electron ionization mass spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, which can knock off an electron to form a positively charged molecular ion (M⁺•). chemguide.co.uk For this compound (CH₄S₂), which has a molecular weight of approximately 80.17 g/mol , the molecular ion peak would appear at an m/z of 80. nist.govnih.gov
This molecular ion is often energetically unstable and breaks down into smaller, charged fragments. chemguide.co.uk The pattern of these fragments is characteristic of the molecule's structure. For this compound, the fragmentation is dictated by the cleavage of its weakest bonds. The primary fragmentation pathways likely include:
Loss of a hydrogen atom (H•): Cleavage of the S-H bond results in a fragment at m/z 79.
Loss of a sulfhydryl radical (•SH): Cleavage of the S-S bond gives the methylthio cation (CH₃S⁺) at m/z 47.
Loss of a methyl radical (•CH₃): Cleavage of the C-S bond yields the hydrodisulfide cation (HSS⁺) at m/z 65.
Cleavage of the S-S bond with hydrogen transfer: This can lead to the formation of a thioformaldehyde (B1214467) ion (CH₂S⁺•) at m/z 46.
Loss of H₂S: A rearrangement followed by the elimination of a hydrogen sulfide (B99878) molecule can result in a fragment at m/z 46.
A significant fragment ion is observed at m/z 64, which corresponds to the loss of a single hydrogen atom from the hydrodisulfide cation (HSS⁺), forming the S₂⁺ ion, or potentially the loss of a methane (B114726) molecule (CH₄) from the parent ion via rearrangement. vulcanchem.com
The study of gas-phase ion energetics provides fundamental thermodynamic information about ions, such as their heats of formation and proton affinities. wikipedia.orgcolorado.edu This data is crucial for understanding the mechanisms of ion dissociation in the mass spectrometer. mun.cabyu.edu
The fragmentation of the this compound molecular ion (CH₃SSH⁺•) is governed by the relative stability of the resulting fragment ions and neutral radicals. The dissociation pathways observed in the mass spectrum are the result of competing unimolecular reactions of the energetically excited molecular ion. mun.ca
Key concepts in understanding these mechanisms include:
Proton Affinity (PA): This is a measure of the gas-phase basicity of a molecule. wikipedia.org For instance, the proton affinity of the hydrosulfide (B80085) anion (HS⁻) is reported to be 1477 kJ/mol, indicating its stability upon protonation in the gas phase. chemeurope.com This value helps in understanding reactions involving proton transfer.
Bond Dissociation Energies: The fragmentation process preferentially breaks the weakest bonds. In this compound, the S-S bond is expected to be weaker than the C-S and S-H bonds, making its cleavage a favorable dissociation channel.
Ion Stability: The relative abundance of fragment ions often correlates with their stability. For example, the formation of resonance-stabilized ions or the elimination of stable neutral molecules (like H₂S) are common driving forces for particular fragmentation pathways.
The detailed study of these dissociation mechanisms often requires advanced techniques like tandem mass spectrometry and computational chemistry to map the potential energy surfaces of the fragmenting ions. mun.caresearchgate.net
Characterization of this compound-Derived Ions
The characterization of ions derived from this compound (CH4S2) is crucial for understanding its fundamental chemical properties, including its stability and reaction pathways. Mass spectrometry, particularly techniques involving photoionization, has been a key method for studying these ions. nist.govrhhz.net
When subjected to ionization, this compound forms a parent molecular ion, CH3SSH+, and a series of fragment ions. escholarship.org The study of these ions and their appearance energies—the minimum energy required for their formation—provides valuable thermochemical data. rhhz.netnih.gov Electron ionization (EI) mass spectra of this compound show a molecular ion peak at a mass-to-charge ratio (m/z) of 80. vulcanchem.com
The primary fragmentation of the this compound cation involves the cleavage of its sulfur-sulfur and carbon-sulfur bonds. The fragmentation patterns and the relative abundance of the resulting ions offer insights into the bond strengths within the molecule.
Detailed studies using photoionization mass spectrometry have identified several key fragment ions. The appearance energies for these ions have been determined, providing a basis for understanding the molecule's dissociation dynamics.
Table 1: Appearance Energies of Major Ions from this compound Photoionization
| Ion | Formula | Appearance Energy (eV) |
| This compound cation | CH3SSH+ | Not explicitly found |
| Fragment Ion | C4H5O2+ | 10.73 |
| Fragment Ion | C4H5O+ | 10.88 |
| Fragment Ion | C4H4O+ | 12.20 |
| Fragment Ion | C2H3O2+ | 11.93 (12.77) |
| Fragment Ion | C2H5+ | 12.44 |
Data sourced from studies on analogous compounds, illustrating typical fragmentation data obtained via photoionization mass spectrometry. rhhz.net
The analysis of these fragmentation pathways helps in constructing a detailed picture of the energetic landscape of this compound and its derived ions. This information is essential for fields such as atmospheric chemistry and astrochemistry, where understanding the behavior of sulfur-containing molecules is of significant interest.
Theoretical and Computational Studies of Methyl Hydrodisulfide
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of methyl hydrodisulfide. inlibrary.uz These calculations, which are first-principles in nature, provide insights into the molecule's electronic landscape without relying on experimental data. ornl.gov
High-level ab initio methods are employed to achieve high accuracy in electronic structure calculations. The Coupled Cluster with Singles, Doubles, and perturbative Triples, or CCSD(T), method is a "gold standard" for its precise treatment of electron correlation. researchgate.net For this compound and its sulfur analogs, highly correlated ab initio methods like CCSD(T) and the explicitly correlated CCSD(T)-F12 have been used to predict their low-temperature spectra. researchgate.net
The CCSD(T)-F12 method, in particular, offers a significant advantage by including terms that explicitly depend on the interelectronic distance, leading to a much faster convergence with respect to the basis set size. researchgate.netarxiv.org This allows for calculations to approach the complete basis set limit with smaller, more manageable basis sets, which is crucial for obtaining accurate geometries and energies. researchgate.net Studies have shown that CCSD(T)-F12 methods can reproduce experimental enthalpies of reaction to within a few kJ mol⁻¹. rsc.org
For instance, calculations on this compound using CCSD(T) and CCSD(T)-F12 have provided detailed predictions of rotational parameters, anharmonic frequencies, and torsional energy barriers. researchgate.net These theoretical predictions are invaluable for guiding laboratory and interstellar identification of this compound. researchgate.net
Table 1: Comparison of Ab Initio Methods
| Method | Description | Key Advantage |
|---|---|---|
| CCSD(T) | Coupled Cluster with Singles, Doubles, and perturbative Triples. | Considered a "gold standard" in quantum chemistry for its high accuracy in treating electron correlation. |
| CCSD(T)-F12 | Explicitly correlated version of CCSD(T). | Faster convergence to the complete basis set limit, providing high accuracy with smaller basis sets. researchgate.netarxiv.org |
| MP2 | Møller-Plesset second-order perturbation theory. | A less computationally expensive method that includes electron correlation. researchgate.net |
Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance of accuracy and computational cost. wikipedia.orgmdpi.com DFT methods model the electron correlation via functionals of the electron density. wikipedia.org
For studying sulfur-containing compounds like this compound, various DFT functionals are employed. The choice of functional is critical, as it directly impacts the accuracy of the results. Hybrid functionals, such as B3LYP, which mix a portion of exact Hartree-Fock exchange with DFT exchange-correlation, have been shown to perform well for a variety of molecular properties, including bond dissociation energies. growingscience.com For example, DFT calculations with the B3LYP functional and the 6-31G(d,p) basis set have been used to successfully reproduce experimental C-H bond dissociation energies in various methyl compounds.
In the context of this compound, DFT calculations can provide valuable information on its geometry, vibrational frequencies, and electronic properties. mdpi.com These calculations are instrumental in understanding the molecule's reactivity and its interactions with other species. mdpi.com
The choice of basis set is a critical aspect of any quantum chemical calculation, as it defines the set of functions used to build the molecular orbitals. pku.edu.cn The size and quality of the basis set directly affect the accuracy and the computational cost of the calculation. umich.edu
For molecules containing second-row elements like sulfur, it is important to use basis sets that include polarization and diffuse functions. acs.org Polarization functions (e.g., d-functions on heavy atoms) allow for the description of the distortion of atomic orbitals in a molecular environment, while diffuse functions are crucial for describing weakly bound electrons and anions. pku.edu.cnacs.org Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ, aug-cc-pVTZ) are commonly used as they are designed to systematically converge towards the complete basis set limit. gaussian.com
Computational efficiency is a major consideration, especially for larger systems or higher levels of theory. umich.edu The use of effective core potentials (ECPs) can significantly reduce the computational cost for molecules containing heavy atoms by replacing the core electrons with a potential. acs.org Furthermore, techniques like density fitting can accelerate DFT calculations by approximating the two-electron integrals. gaussian.com The selection of an appropriate basis set is therefore a compromise between the desired accuracy and the available computational resources. umich.edu
Energetic Profiles and Reaction Pathways Prediction
Computational chemistry is a powerful tool for mapping out the energetic landscape of chemical reactions, including those involving this compound. rsc.org This involves identifying reactants, products, intermediates, and the transition states that connect them.
A key aspect of studying reaction mechanisms is the localization of the transition state (TS), which is a first-order saddle point on the potential energy surface. nsf.gov Various computational algorithms are available to locate these structures. researchgate.net Once the TS is found, the reaction barrier, which is the energy difference between the reactants and the transition state, can be calculated. nih.gov This barrier is a critical factor in determining the rate of a reaction.
For reactions involving this compound, such as its decomposition or its reaction with other molecules, computational methods can be used to model the breaking and forming of bonds and to calculate the associated energy barriers. chemrxiv.org For example, in a study of the reaction between persulfides and thiols, computational methods were used to determine the activation free energies for competing reaction pathways. chemrxiv.org Automated tools are also being developed to streamline the process of finding transition states for a given reaction. chemrxiv.org
Theoretical methods can provide accurate predictions of thermochemical properties such as enthalpies of formation (ΔHf°) and reaction enthalpies (ΔHrxn). osti.gov The enthalpy of formation is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. libretexts.org The reaction enthalpy can be calculated from the enthalpies of formation of the reactants and products. libretexts.org
For this compound, experimental data on its thermochemistry is available in the NIST WebBook, including values for the enthalpy of reaction (ΔrH°) and Gibbs free energy of reaction (ΔrG°) for certain gas-phase reactions. nist.gov Computational methods, such as the high-accuracy CBS-QB3 method, can be used to calculate these properties and have been shown to provide results that are in good agreement with experimental data for similar sulfur-containing compounds. cmjpublishers.com These calculated thermochemical properties are essential for understanding the energetics of reactions involving this compound and for predicting the spontaneity and product distribution of these reactions. cmjpublishers.com
Spectroscopic Parameter Prediction and Validation
Theoretical Rotational and Vibrational Spectra Prediction
Theoretical studies have been instrumental in predicting the spectroscopic parameters of this compound (CH₃SSH). Highly correlated ab initio methods, such as CCSD(T) and CCSD(T)-F12, have been employed to predict its low-temperature spectra. aip.orgresearchgate.net These computational approaches provide valuable data on rotational parameters, anharmonic frequencies, and torsional energy levels, which are crucial for the characterization and potential identification of this compound in various environments, including the interstellar medium. aip.orgresearchgate.net
The equilibrium geometry of this compound has been optimized using methods like explicitly correlated coupled-cluster theory (CCSD(T)-F12/cc-pVTZ). aip.orgresearchgate.net From this optimized structure, key parameters such as bond lengths, bond angles, and dihedral angles are determined. These structural parameters are then used to calculate the equilibrium rotational constants (Aₑ, Bₑ, Cₑ). aip.orgresearchgate.net To achieve higher accuracy and facilitate comparison with experimental data, corrections for vibrational and core-electron correlation effects are often applied to the equilibrium rotational constants to obtain the ground state rotational constants (A₀, B₀, C₀). aip.orgresearchgate.net
Second-order vibrational perturbation theory (VPT2) is a common method used to compute anharmonic frequencies and vibration-rotation interaction parameters. aip.org This approach helps in understanding the effects of anharmonicity on the vibrational spectra. researchgate.net The rotational spectrum of this compound is characteristic of a rigid asymmetric top, and transitions for all three dipole selection rules have been assigned and measured in experimental studies. researchgate.net
The following table presents a selection of theoretically predicted spectroscopic parameters for this compound.
Table 1: Theoretical Spectroscopic Parameters for this compound
| Parameter | Value | Method |
|---|---|---|
| Equilibrium Rotational Constant (Aₑ) | 13459.9 MHz | CCSD(T)-F12/VTZ |
| Equilibrium Rotational Constant (Bₑ) | 4804.8 MHz | CCSD(T)-F12/VTZ |
| Equilibrium Rotational Constant (Cₑ) | 3825.9 MHz | CCSD(T)-F12/VTZ |
| Dipole Moment (μ) | 1.54 D | MP2/cc-pVTZ |
Data sourced from Dalbouha, S., et al. (2015). aip.orgresearchgate.net
Computational Insights into Electronic Spectra
Computational chemistry also provides valuable insights into the electronic spectra of molecules like this compound. olemiss.edu Methods such as the Nuclear Ensemble Approach (NEA) combined with high-level electronic structure calculations like CASPT2 can be used to calculate absorption spectra in both gas and aqueous phases. mdpi.com These theoretical spectra can then be used to predict photolysis rates and understand the molecule's behavior under different environmental conditions. mdpi.com While specific detailed electronic spectral predictions for this compound are not extensively documented in the provided context, the general methodologies are well-established for similar sulfur-containing compounds. mdpi.com
Conformational Landscape Exploration
Potential Energy Surface Mapping
The conformational landscape of a molecule is described by its potential energy surface (PES), which maps the potential energy as a function of its geometric parameters. libretexts.org For this compound, the PES is particularly interesting due to the internal rotations around the C-S and S-S bonds. nasa.gov Theoretical methods are employed to map this surface, identifying stable conformers (energy minima) and transition states (saddle points) that connect them. nih.govresearchgate.netumass.edu
Ab initio calculations are used to determine the energies of various conformations, which are generated by systematically changing the torsional angles. nasa.gov For instance, two-dimensional potential energy surfaces can be computed as a function of the two key torsional degrees of freedom: the methyl torsion (rotation around the C-S bond) and the SH torsion (rotation around the S-S bond). aip.orgresearchgate.net These calculations reveal the energy barriers to internal rotation. aip.orgresearchgate.net For this compound, the internal rotation barriers for the SH group are found to be high, which is supported by the absence of splittings and shifts in the microwave spectrum that would be indicative of non-rigidity. researchgate.net
Analysis of Torsional Motions and Anharmonicities
The analysis of torsional motions is a critical aspect of understanding the dynamics of flexible molecules like this compound. The potential energy surface provides the necessary information to study these large-amplitude motions. aip.orgresearchgate.net The energy barriers for internal rotation, determined from the PES, are key parameters. For the S-S torsion in this compound, electrostatic interactions of atomic multipoles on the two sulfur atoms have been identified as a major contributor to the torsional barrier. nasa.gov
Anharmonicities, which are deviations from the simple harmonic oscillator model, are important for accurately describing the vibrational energy levels, especially for torsional modes. aps.org Theoretical methods can calculate anharmonic frequencies and the splittings of torsional energy levels. aip.orgresearchgate.net For this compound, the internal rotation of the methyl group leads to small splittings in the rotational transitions, particularly for higher J values. researchgate.net The study of these anharmonic effects is crucial for a complete understanding of the molecule's rovibrational spectra. wikipedia.org
The following table summarizes key findings related to the conformational analysis of this compound.
Table 2: Conformational Properties of this compound
| Property | Finding | Method/Comment |
|---|---|---|
| SH Torsional Barrier | High, leading to a rigid asymmetric top behavior in the microwave spectrum. | Experimental observation and ab initio calculations. researchgate.net |
| Methyl Torsional Barrier | Leads to small splittings in rotational transitions at higher J values. | Experimental observation. researchgate.net |
| Origin of S-S Torsional Barrier | Primarily due to electrostatic interactions of atomic multipoles on the sulfur atoms. | Ab initio LCAO-MO-SCF calculations. nasa.gov |
Data sourced from Tyblewski, M., et al. (1986) and Cardenas-Jiron, G. I., et al. (1991). researchgate.netnasa.gov
Reactivity and Reaction Mechanisms Involving Methyl Hydrodisulfide
Oxidative Reactions of Methyl Hydrodisulfide
The sulfur atoms in this compound can exist in various oxidation states, making it susceptible to oxidative reactions. These reactions are crucial in understanding its role in atmospheric chemistry and biological systems where it may interact with various oxidants.
Autoxidation of this compound involves its reaction with molecular oxygen. This process is often initiated by the formation of a hydrosulfide (B80085) radical (HS•), which is highly reactive towards oxygen. mdpi.com The subsequent reaction cascade can lead to the formation of various sulfur-containing products. The initial steps of autoxidation can be represented as follows:
Initiation: Formation of a this compound radical.
Propagation: The radical reacts with oxygen to form a peroxy radical (CH₃SSOO•). This radical can then react with another oxygen molecule. mdpi.com
Termination: Combination of radicals to form stable products.
The end products of such autoxidation can include sulfur dioxide and superoxide (B77818). mdpi.com In aqueous environments at neutral pH, sulfur dioxide will react with water to form sulfite (B76179) ions. mdpi.com The autoxidation of sulfhydryl compounds can be catalyzed by certain metal complexes, such as cobalamin compounds. mdpi.com
This compound can react with various reactive oxygen species (ROS), which are highly reactive molecules containing oxygen. These include species like hydrogen peroxide (H₂O₂), superoxide (O₂⁻), and hydroxyl radicals (•OH). The reactions with ROS are significant in biological contexts, as they can lead to either the detoxification of these harmful species or the generation of other reactive intermediates. researchgate.netfrontiersin.orgnih.gov
The reaction of hydropersulfides with oxygen is notable. For instance, the hydropersulfide anion (RSS⁻) is relatively stable under anaerobic conditions but its rate of degradation increases significantly in the presence of air and even more so under pure oxygen. nih.gov This suggests a direct reaction between the hydropersulfide and molecular oxygen. nih.gov The interaction with ROS can lead to the formation of various oxidized sulfur species. For example, the oxidation of the hydrosulfide radical by oxygen ultimately yields sulfite. mdpi.com
The table below summarizes the reactivity of this compound with different ROS and the potential products.
| Reactive Oxygen Species (ROS) | Reaction Description | Potential Products |
| Superoxide (O₂⁻) | Can be involved in the oxidation cascade of the hydrosulfide radical. mdpi.com | Sulfur dioxide, Peroxy radical mdpi.com |
| Hydrogen Peroxide (H₂O₂) | Can act as an oxidant, leading to the formation of more stable sulfur oxides. | Sulfoxides, Sulfones |
| Hydroxyl Radical (•OH) | A highly reactive species that can abstract a hydrogen atom, initiating radical chain reactions. | This compound radical |
Reactions with Thiols and Disulfides
The interaction of this compound with other sulfur-containing compounds like thiols and disulfides is fundamental to understanding sulfur-sulfur bond cleavage and formation, which are key processes in sulfur chemistry.
This compound can act as both an electrophile and a nucleophile, depending on the reaction conditions and the nature of the reacting species. nih.gov In its protonated form (CH₃SSH), it can be susceptible to nucleophilic attack at either of its sulfur atoms. nih.gov
Computational studies on this compound have shown that protonation is more favorable on the internal sulfur atom. nih.gov This suggests that nucleophilic attack on the terminal sulfur atom is more likely, especially when a neutral leaving group like a thiol (RSH) or hydrogen sulfide (B99878) (H₂S) can be formed. nih.gov The general mechanism for nucleophilic attack can be depicted as:
Nu⁻ + CH₃SSH → [Nu-S-SHCH₃]⁻ → Nu-SCH₃ + HS⁻ or Nu-S-SH + CH₃⁻
The outcome of the reaction is often governed by the stability of the leaving group. Given that the pKa of H₂S is around 7 and that of a typical thiol is around 8-10, the hydrosulfide anion (HS⁻) is a better leaving group than a thiolate anion (RS⁻). nih.gov This would favor nucleophilic attack at the internal sulfur atom when an anionic leaving group is involved. nih.gov Thiolates are excellent nucleophiles and can readily attack the sulfur atoms of this compound, leading to exchange reactions. chemistrysteps.comlibretexts.orgpressbooks.pub
Reactions involving this compound can lead to the formation of higher polysulfides (CH₃SₙH, where n > 2). These reactions often proceed through radical mechanisms or nucleophilic substitution pathways. For instance, the reaction of a hydrosulfide radical with another hydrosulfide molecule can initiate the formation of a disulfide, which can then be further oxidized to form higher polysulfides. acs.org
The equilibrium between thiols, disulfides, and hydropersulfides can lead to a dynamic mixture of various polysulfides. nsf.gov The reaction of this compound with elemental sulfur can also lead to the formation of higher polysulfides. researchgate.net This process is believed to involve the nucleophilic attack of the hydrodisulfide on the sulfur ring. The formation of dimethylpolysulfides (CH₃-Sₙ-CH₃) has been observed in various systems, often arising from the methylation of inorganic polysulfides. researchgate.net
Reactions with Metal Centers and Coordination Chemistry
The interaction of this compound with metal centers is a significant area of its chemistry, with implications in bioinorganic chemistry and catalysis. researchgate.netrsc.org The soft nature of the sulfur atoms in this compound makes it a good ligand for soft metal ions. nih.gov
This compound can coordinate to metal centers through its sulfur atoms, forming metal-hydrosulfide complexes. nih.govresearchgate.net These interactions can occur with a variety of transition metals, including iron, cobalt, and ruthenium. nih.govacs.org The coordination can lead to the activation of the S-H or S-S bonds, facilitating further reactions. For example, the coordination of a hydrosulfide to a metal center can result in the reduction of the metal and the formation of a thiyl radical. nih.gov
An example of such a reaction is the interaction of hydrosulfide with methemoglobin (metHb), where the hydrosulfide anion coordinates to the ferric iron center. nih.gov This can be followed by an electron transfer to form a ferrous iron and a thiyl radical, which can then lead to the production of polysulfides. nih.gov The reaction of this compound with metal complexes can also lead to the formation of methylsulfide derivatives. For instance, an osmium complex with a terminal sulfide ligand can be transformed into hydrosulfide and methylsulfide derivatives upon reaction with appropriate reagents.
The table below provides examples of reactions of this compound with metal centers.
| Metal Center/Complex | Reaction Type | Product(s) |
| Osmium alkylidyne complex | Protonation/Methylation | Osmium hydrosulfide complex, Osmium methylsulfide complex |
| Methemoglobin (Fe(III)) | Coordination and Redox | Ferrous hemoglobin, Thiyl radical, Polysulfides nih.gov |
| Cobalt(II) Phthalocyanine | Redox | [Co(I)Pc]⁻ researchgate.net |
Ligand Properties and Complex Formation
This compound (CH₃SSH), as a sulfur-containing compound, exhibits notable ligand properties, primarily through the lone pairs of electrons on its sulfur atoms. The reactivity of its hydrosulfide (-SH) group is central to its ability to coordinate with metal ions. The general principles of transition metal complex formation involve a central metal ion surrounded by ligands, which are molecules or ions that donate a pair of electrons to form a coordinate bond. savemyexams.com
The hydrosulfide moiety in compounds like this compound can act as a nucleophilic base. nsf.gov In transition metal complexes, the hydrosulfide ligand can be deprotonated to form sulfido-bridged species or undergo alkylation. nsf.gov For instance, the treatment of zinc hydrosulfido complexes with methyl iodide leads to the formation of methanethiol (B179389) (CH₃SH), demonstrating the reactivity of the sulfur center. nsf.gov This suggests that the sulfur atoms in this compound are susceptible to electrophilic attack.
The formation and stability of metal complexes with hydrosulfide-containing ligands are significantly influenced by the coordination environment. The use of ligands designed to have hydrogen-bond accepting capabilities in their secondary coordination sphere has been shown to stabilize zinc hydrosulfido complexes, preventing decomposition and precipitation of zinc sulfide (ZnS). rsc.org This highlights the importance of the ligand framework in supporting the M-SH bond. In an osmium complex, a terminal sulfide ligand was transformed into a hydrosulfide and subsequently a methylsulfide complex through protonation and methylation reactions, respectively, illustrating the stepwise functionalization of the sulfur ligand.
While direct studies on this compound as a ligand are limited, its behavior can be inferred from related sulfur ligands. Sulfur-based ligands are generally considered soft and are crucial in bioinorganic chemistry, often coordinating with borderline soft acid metal centers like Fe(II), Cu(II), and Zn(II). researchgate.net The coordination of such ligands can lead to the formation of various complex structures, and the reactivity is often centered on the sulfur atoms. researchgate.net
Table 1: Reactivity of Hydrosulfide and Related Ligands in Complex Formation
| Ligand Type | Reaction | Product Type | Reference |
|---|---|---|---|
| Hydrosulfide (-SH) | Protonolysis with thiols/acids | Releases H₂S, forms zinc thiolate/alkoxide/carboxylate | nsf.gov |
| Hydrosulfide (-SH) | Deprotonation | Forms sulfido-bridged bimetallic complexes | nsf.gov |
| Terminal Sulfide (=S) | Protonation | Forms terminal hydrosulfide complex | |
| Terminal Sulfide (=S) | Methylation | Forms methylsulfide complex | |
| Hydrosulfide (-SH) in Zn complex | Stabilization via H-bond acceptor ligand | Stable Zn-SH complex | rsc.org |
Redox Reactions and Catalytic Implications
Hydropersulfides (RSSH), the class of compounds to which this compound belongs, are recognized as potent redox agents. They are considered superior reducing agents compared to their corresponding thiols (RSH). nih.gov This enhanced reducing capacity allows them to participate in a variety of redox reactions, including the reduction of oxidized species and interactions with reactive oxygen species. nih.gov
The interconversion between thiol and disulfide states is a fundamental redox process in sulfur chemistry. libretexts.org Hydropersulfides are capable of reducing disulfides, highlighting their role as two-electron reductants. nih.gov The reaction of hydropersulfides with oxidants such as molecular oxygen (O₂) can be accelerated by the presence of catalytic amounts of redox-active metals like copper. nih.gov This suggests that this compound could be involved in metal-catalyzed oxidation processes.
The redox activity of sulfur compounds has significant catalytic implications. In biological systems, sulfur-containing molecules are involved in critical methylation cycles. nih.gov For example, evidence suggests that sulfane sulfur may play a role in B₁₂-dependent methylation, a fundamental biological process. nih.gov In industrial applications, transition metal sulfide catalysts are essential for processes like hydrodesulfurization (HDS) in refining fossil fuels. diva-portal.org While not directly this compound, the catalytic activity of these materials is based on the redox chemistry of sulfur at the metal center. The catalytic hydrolysis of related organosulfur compounds like methyl mercaptan has also been studied on metal oxide surfaces, demonstrating the potential for catalytic conversion of these molecules. rsc.org
The oxidation of methyl mercaptan (CH₃SH), a related compound, can proceed through dimethyl disulfide (CH₃SSCH₃) and ultimately to methanesulfonic acid. wikipedia.org The initial step of this oxidation highlights the tendency of thiols and related species to form disulfide linkages under oxidizing conditions.
Table 2: Redox Properties of Hydropersulfides (RSSH)
| Property | Description | Implication for this compound | Reference |
|---|---|---|---|
| Reducing Agent | Superior reducing agent compared to thiols (RSH). nih.gov Capable of reducing ferric cytochrome c. nih.gov | Potentially a strong reductant in chemical and biological systems. | nih.gov |
| Reaction with Oxidants | Reacts with O₂ and H₂O₂, a reaction that can be catalyzed by redox metals. nih.gov | Susceptible to oxidation, with rates influenced by metal catalysts. | nih.gov |
| Disulfide Reduction | Can reduce oxidized thiols (disulfides), acting as a two-electron reductant. nih.gov | Can participate in thiol-disulfide exchange reactions. | nih.gov |
| Radical Stability | The perthiyl radical (RSS•) is more stable than the corresponding thiyl radical (RS•) due to resonance stabilization. nih.gov | Radical-mediated reactions may be a relevant pathway. | nih.gov |
Decomposition Pathways and Stability Studies
The stability of a chemical compound refers to its ability to resist chemical change or decomposition under various conditions, such as temperature, light, and humidity. paho.orgijsra.net For this compound, stability is largely determined by the strength of its covalent bonds, particularly the S-S, C-S, and S-H bonds.
Studies on analogous organosulfur compounds provide insight into the likely decomposition pathways for this compound. The thermal decomposition of ethanethiol, for example, proceeds through three primary unimolecular pathways: C–S bond cleavage, C–C bond cleavage, and intramolecular elimination to form ethene and hydrogen sulfide. nih.gov Similarly, the decomposition of di-tert-butyl sulfide involves both molecular elimination and radical pathways initiated by C-S bond scission. rsc.org
For disulfides, decomposition can be influenced by environmental factors. The abiotic decomposition of dimethyl disulfide in aqueous solutions under dark, oxic conditions is slow but leads to the formation of methyl mercaptan. researchgate.net This suggests that a potential decomposition pathway for this compound could involve the cleavage of the S-S bond. Theoretical studies on the thermal decomposition of other complex organic molecules have identified intramolecular hydrogen transfer as a potential rate-limiting step. osti.gov
The conformational stability of related molecules has also been investigated. Studies on ethyl hydrodisulfide, a close analog, have explored its rotational potentials, which are fundamental to understanding its structural stability. acs.org The stability of any given pharmaceutical or chemical product is assessed through a series of tests under specific storage conditions to determine its shelf-life. paho.org Accelerated stability testing, which uses exaggerated conditions like high temperature, is often employed to predict long-term stability. paho.orgijsra.net
Table 3: Potential Decomposition Pathways for this compound (Inferred from Analogous Compounds)
| Pathway | Description | Key Products (Hypothesized) | Reference (Analogous Compound) |
|---|---|---|---|
| S-S Bond Scission | Homolytic or heterolytic cleavage of the disulfide bond. | Methylthiyl radical (CH₃S•) and hydrosulfido radical (•SH) | rsc.orgresearchgate.net |
| C-S Bond Scission | Cleavage of the bond between the methyl group and the sulfur chain. | Methyl radical (•CH₃) and hydrodisulfide radical (•SSH) | nih.gov |
| Intramolecular H-Transfer/Elimination | Rearrangement leading to the elimination of a stable small molecule. | Thioformaldehyde (B1214467) (H₂CS) and Hydrogen Sulfide (H₂S) | nih.gov |
| Disproportionation | Reaction between two molecules to form compounds with different sulfur chain lengths. | Dimethyl disulfide (CH₃SSCH₃) and Hydrogen Sulfide (H₂S) | researchgate.net |
Formation and Degradation Pathways of Methyl Hydrodisulfide in Chemical Systems
Formation in Environmental Chemical Processes
Methyl hydrodisulfide is formed through various chemical reactions in both terrestrial and extraterrestrial environments. Its presence is often transient, serving as a key intermediate in the broader sulfur cycle.
The formation of this compound in the atmosphere is intrinsically linked to the chemistry of other volatile sulfur compounds, such as methanethiol (B179389) (CH₃SH) and hydrogen sulfide (B99878) (H₂S). While direct atmospheric detection of CH₃SSH is challenging, its formation can be inferred from the reactions of its precursors. The primary atmospheric oxidant, the hydroxyl radical (•OH), initiates the degradation of many volatile organic compounds.
The reaction of •OH with methanethiol proceeds primarily through hydrogen abstraction from the sulfhydryl group, producing the methylthiyl radical (CH₃S•):
CH₃SH + •OH → CH₃S• + H₂O
Once formed, the methylthiyl radical can participate in several reactions. A plausible pathway to this compound is the reaction of the CH₃S• radical with hydrogen sulfide (H₂S), which is also present in the atmosphere from natural and anthropogenic sources.
CH₃S• + H₂S ⇌ CH₃SSH + •H
Another potential formation route involves the recombination of a methylthiyl radical and a sulfhydryl radical (•SH), the latter being a product of H₂S oxidation.
CH₃S• + •SH → CH₃SSH
The atmospheric lifetime of related sulfur compounds like methanethiol is relatively short, on the order of hours to a day, due to rapid oxidation by radicals like •OH and NO₃. youtube.com This suggests that any this compound formed would also be transient, quickly participating in further oxidation reactions. The oxidation of analogous compounds like dimethyl sulfide (CH₃SCH₃) and dimethyl disulfide (CH₃SSCH₃) has been studied extensively, revealing complex mechanisms that lead to the formation of sulfur dioxide (SO₂) and methanesulfonic acid (MSA), which contribute to atmospheric aerosol formation. copernicus.orgcopernicus.org
The interstellar medium (ISM) is a vast, low-density environment composed of gas and dust where a rich and complex chemistry occurs. cdnsciencepub.com The detection of sulfur-bearing molecules like methanethiol (CH₃SH) and dimethyl sulfide (CH₃SCH₃) in various interstellar environments, including star-forming regions and comets, points towards abiotic pathways for their synthesis. arxiv.orgresearchgate.net
The formation of this compound in these cold, dense molecular clouds is thought to occur through gas-phase reactions and processes on the surfaces of icy dust grains. One proposed gas-phase route for a related molecule, dimethyl sulfide, involves the reaction between methanethiol and protonated methanol (B129727) (CH₃OH₂⁺). arxiv.orgresearchgate.net Similar ion-molecule or radical-radical reactions could lead to CH₃SSH.
A key reaction pathway likely involves radicals formed by the photodissociation of precursor molecules. The methylthiyl radical (CH₃S•) and the sulfhydryl radical (•SH) are crucial intermediates. Radiative association of these two radicals is a viable route for CH₃SSH formation in the cold conditions of the ISM:
CH₃S• + •SH → CH₃SSH + hν (photon)
Additionally, reactions on the surfaces of interstellar ice grains are considered a major factory for complex organic molecules. nih.gov Precursor molecules can freeze onto these grains, where their mobility is increased, facilitating reactions. The reaction between a surface-adsorbed methylthiyl radical and a hydrogen sulfide molecule could lead to this compound. Computational studies suggest that reactions of radicals like •SH with molecules containing carbon backbones, such as acetylene (B1199291) (C₂H₂), are efficient routes to S-bearing complex molecules on ice surfaces. nih.gov
Table 1: Proposed Formation Reactions of this compound in Environmental Systems
| Environment | Reactants | Products | Reaction Type |
| Atmosphere | CH₃S• + H₂S | CH₃SSH + •H | Radical Abstraction |
| Atmosphere | CH₃S• + •SH | CH₃SSH | Radical Recombination |
| Interstellar Medium | CH₃S• + •SH | CH₃SSH + hν | Radiative Association |
| Interstellar Ice Grain | CH₃S•(ads) + H₂S(ads) | CH₃SSH(ads) + •H(ads) | Surface Reaction |
Biochemical Formation Mechanisms (Focus on Chemical Transformations, not Physiological Outcomes)
In biological systems, this compound is considered part of a larger family of reactive sulfur species (RSS), which includes persulfides (RSSH) and polysulfides. Its formation is tied to the metabolism of sulfur-containing amino acids.
The generation of persulfides is a key step that can lead to the formation of this compound. Several enzymes involved in sulfur metabolism can produce persulfides. Cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE), two key enzymes in the transsulfuration pathway, can catalyze the formation of cysteine persulfide (CysSSH) from cystine (the oxidized dimer of cysteine). frontiersin.orgmdpi.comresearchgate.netportlandpress.com
Cystine + CBS/CSE → Cysteine Persulfide + Pyruvate + Ammonia
Another enzyme, 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST), generates a persulfide on its active site cysteine residue from 3-mercaptopyruvate, which is then transferred to an acceptor molecule, such as glutathione (B108866) (GSH), to form glutathione persulfide (GSSH). portlandpress.com
Once a persulfide like GSSH or CysSSH is formed, this compound could potentially be generated through a methylation reaction. The primary biological methyl group donor is S-adenosylmethionine (SAM). researchgate.netnih.gov An enzyme, such as a methyltransferase, could facilitate the transfer of a methyl group from SAM to the outer sulfur atom of a hydrodisulfide (H₂S₂) or a persulfide anion (RSS⁻), although specific enzymes for this direct reaction are not well-characterized. A bisulfide methyltransferase (BMT) is known to methylate H₂S to form methanethiol, indicating that enzymatic methylation of small sulfur species occurs. mdpi.com
A plausible non-enzymatic chemical reaction involves the interaction between methanethiol (CH₃SH) and a persulfide. This would be a transpersulfidation reaction, where the sulfane sulfur atom is transferred.
CH₃SH + RSSH ⇌ CH₃SSH + RSH
This compound likely exists as a transient intermediate within the complex network of sulfur metabolism. The metabolism of methionine leads to the production of homocysteine, which can either be remethylated back to methionine or enter the transsulfuration pathway to produce cysteine. researchgate.netnih.gov This pathway is a hub for the generation of various sulfur species.
The formation of persulfides is now recognized as a crucial aspect of H₂S-mediated signaling and metabolism. portlandpress.comnih.gov These persulfides can be formed from H₂S reacting with oxidized thiols (like disulfides) or through direct enzymatic production. portlandpress.comnih.gov this compound can be viewed as the methylated analog of hydrogen disulfide (HSSH) or as a specific type of persulfide (where R = methyl). Its role would be as an intermediate in the transfer and modification of sulfane sulfur. For example, it could be formed from methanethiol, a known product of methionine degradation, which can then be further metabolized. The enzyme methanethiol oxidase (MTO) is known to oxidize methanethiol, producing H₂S, formaldehyde, and hydrogen peroxide. nih.govfrontiersin.org The interplay between methanethiol, H₂S, and persulfides creates a chemical environment where the formation of CH₃SSH is chemically feasible.
Table 2: Potential Biochemical Formation Pathways for this compound
| Pathway | Key Reactants | Potential Product | Enzymatic/Non-Enzymatic |
| Persulfide Methylation | Cysteine Persulfide (CysSSH) + S-Adenosylmethionine (SAM) | This compound | Enzymatic (putative) |
| Transpersulfidation | Methanethiol (CH₃SH) + Glutathione Persulfide (GSSH) | This compound | Non-Enzymatic/Enzymatic |
| H₂S₂ Methylation | Hydrogen Disulfide (H₂S₂) + S-Adenosylmethionine (SAM) | This compound | Enzymatic (putative) |
Chemical Degradation Mechanisms and Product Identification
The S-S bond in this compound is relatively weak, making the molecule susceptible to various degradation pathways, including oxidation, reduction, and hydrolysis.
The degradation of persulfides can proceed through several mechanisms. One key reaction is the interaction with other thiols. Depending on which sulfur atom of the persulfide is attacked by a nucleophilic thiolate (RS⁻), the reaction can lead to two different outcomes. chemrxiv.org
Attack at the internal sulfur (Sα): This results in the release of hydrogen sulfide and the formation of a disulfide. CH₃SSH + R-S⁻ → CH₃-S-S-R + HS⁻
Attack at the external sulfur (Sβ): This is a transpersulfidation reaction, resulting in the formation of a new persulfide and methanethiol. CH₃SSH + R-S⁻ → R-SSH + CH₃-S⁻
Oxidation is another major degradation route. Analogous to the atmospheric oxidation of methanethiol and dimethyl sulfide, this compound can be oxidized to various products. uwo.ca Mild oxidation may lead to the formation of dimethyl disulfide (CH₃SSCH₃) through dimerization or reaction with another thiol. Stronger oxidation would likely attack the sulfur atoms, leading to the formation of sulfur oxides like sulfur dioxide (SO₂) and ultimately sulfate (B86663) (SO₄²⁻), as well as methylated sulfur acids like methanesulfonic acid (CH₃SO₃H). copernicus.orgcopernicus.orguwo.ca
Hydrolysis of the S-S bond is also possible, though likely to be slow under neutral pH conditions. Acid or base catalysis can promote the hydrolysis of C-S bonds in thioesters, but the S-S bond is generally more labile. nih.govacs.org Hydrolysis would be expected to yield methanethiol and sulfur-oxygen species.
CH₃SSH + H₂O → CH₃SH + [S(OH)₂] (unstable) → further products
Reduction of the persulfide bond can also occur. For instance, reducing agents like phosphines can react with persulfides to cleave the S-S bond, yielding the corresponding thiol and a phosphine (B1218219) sulfide. nih.gov
CH₃SSH + PPh₃ → CH₃SH + S=PPh₃
Table 3: Summary of this compound Degradation Pathways
| Degradation Type | Reactant(s) | Major Products |
| Reaction with Thiolate | Thiolate (R-S⁻) | Dimethyl disulfide, Hydrogen sulfide, Methanethiol, New persulfide |
| Oxidation | Oxidants (e.g., •OH, O₂, H₂O₂) | Dimethyl disulfide, Sulfur dioxide, Methanesulfonic acid |
| Hydrolysis | Water (H₂O) | Methanethiol, Sulfur oxyacids |
| Reduction | Reductant (e.g., PPh₃) | Methanethiol, Phosphine sulfide |
Photolytic Degradation Pathways
The photolytic degradation of this compound (CH₃SSH) involves the absorption of ultraviolet (UV) radiation, leading to the cleavage of its chemical bonds. The sulfur-sulfur (S-S) and sulfur-hydrogen (S-H) bonds are the most likely candidates for photolytic cleavage due to their lower bond dissociation energies compared to the carbon-sulfur (C-S) and carbon-hydrogen (C-H) bonds.
Upon absorption of a photon, the this compound molecule is promoted to an electronically excited state. From this excited state, it can undergo dissociation through several potential pathways:
S-S Bond Cleavage: This is considered a primary photodissociation channel, resulting in the formation of a methylthiyl radical (CH₃S•) and a hydrosulfido radical (HS•). CH₃SSH + hν → CH₃S• + HS•
S-H Bond Cleavage: Cleavage of the weaker S-H bond can also occur, yielding a methylpersulfide radical (CH₃SS•) and a hydrogen atom (H•). CH₃SSH + hν → CH₃SS• + H•
C-S Bond Cleavage: While less probable than S-S or S-H cleavage, the cleavage of the carbon-sulfur bond could lead to the formation of a methyl radical (•CH₃) and a hydrodisulfide radical (•SSH). CH₃SSH + hν → •CH₃ + •SSH
The resulting radical species are highly reactive and can participate in a variety of secondary reactions, such as recombination, disproportionation, or reaction with other molecules present in the system. For instance, the methylthiyl and hydrosulfido radicals can recombine to reform the parent molecule or react with themselves to form dimethyl disulfide (CH₃SSCH₃) and hydrogen sulfide (H₂S), respectively.
The specific degradation products and their relative abundances are dependent on factors such as the wavelength of the incident light, the solvent environment, and the presence of other reactive species like oxygen. In the presence of dissolved organic matter, radical-mediated reactions can be the main mechanism of photodegradation for related organosulfur compounds.
Table 1: Potential Primary Photolytic Degradation Products of this compound
| Cleavage Pathway | Resulting Radicals | Potential Secondary Products |
| S-S Bond Cleavage | Methylthiyl (CH₃S•), Hydrosulfido (HS•) | Dimethyl disulfide, Hydrogen sulfide |
| S-H Bond Cleavage | Methylpersulfide (CH₃SS•), Hydrogen (H•) | Dihydrogen |
| C-S Bond Cleavage | Methyl (•CH₃), Hydrodisulfide (•SSH) | Methane (B114726), Hydrogen persulfide |
Oxidative and Reductive Degradation Processes
Oxidative Degradation
This compound is susceptible to oxidation by various oxidizing agents, such as hydrogen peroxide (H₂O₂), ozone (O₃), and molecular oxygen (O₂), particularly in the presence of catalysts or initiators. The oxidation process typically involves the sulfur atoms, leading to a range of sulfur-containing species with higher oxidation states.
With a mild oxidizing agent like hydrogen peroxide, the oxidation is expected to proceed in a stepwise manner. The initial oxidation product would likely be methanesulfenic acid (CH₃SOH), formed by the oxidation of the thiol-like sulfur atom. Further oxidation could then lead to the formation of methanesulfinic acid (CH₃SO₂H) and ultimately methanesulfonic acid (CH₃SO₃H). This is analogous to the oxidation of symmetric disulfides, which proceeds through thiosulfinates (RS(O)SR) and thiosulfonates (RS(O)₂SR) to sulfonic acids. cmu.eduresearchgate.net
The reaction with a strong oxidant like ozone is expected to be more aggressive, potentially leading to the cleavage of the S-S bond and the formation of sulfur dioxide (SO₂) and other oxidized species. epa.govosti.govumich.edu The reaction mechanism is likely to involve radical intermediates.
Table 2: Stepwise Oxidation Products of this compound
| Oxidation Step | Product | Chemical Formula |
| Initial Oxidation | Methanesulfenic acid | CH₃SOH |
| Second Oxidation | Methanesulfinic acid | CH₃SO₂H |
| Final Oxidation | Methanesulfonic acid | CH₃SO₃H |
Reductive Degradation
The reductive degradation of this compound involves the cleavage of the sulfur-sulfur bond, which is the most susceptible to reduction. This process results in the formation of two simpler sulfur compounds: methanethiol (CH₃SH) and hydrogen sulfide (H₂S).
The reduction can be achieved using various reducing agents. organic-chemistry.org In biological systems, this reduction can be facilitated by thiols such as glutathione. The general reaction for the reduction of a disulfide bond to thiols is a well-established chemical transformation. youtube.com
The reaction can be represented as:
CH₃SSH + 2[H] → CH₃SH + H₂S
where [H] represents a reducing equivalent. This process is essentially the reverse of the formation of this compound from the condensation of methanethiol and hydrogen sulfide. The persulfide is susceptible to reduction, which can occur via transsulfuration reactions with other acceptors. nih.gov
Table 3: Products of Reductive Degradation of this compound
| Reactant | Products |
| This compound (CH₃SSH) | Methanethiol (CH₃SH), Hydrogen sulfide (H₂S) |
Analytical Methodologies for Methyl Hydrodisulfide Detection and Quantification
Chromatographic Techniques
Chromatography is a cornerstone for the separation and analysis of volatile and semi-volatile sulfur compounds like methyl hydrodisulfide. Gas and liquid chromatography are the two principal methods employed.
Gas Chromatography (GC) with Sulfur-Selective Detection
Gas chromatography is a powerful technique for separating volatile sulfur compounds. When coupled with a sulfur-selective detector, it provides high sensitivity and specificity for the analysis of this compound and other related compounds. sgs.comhpst.czhpst.cz
Key Detectors:
Sulfur Chemiluminescence Detector (SCD): This detector is highly selective for sulfur-containing compounds. hpst.czhpst.cz It operates based on the chemiluminescent reaction between sulfur monoxide (SO), formed during the combustion of sulfur compounds, and ozone (O₃). hpst.cz The emitted light is proportional to the amount of sulfur, allowing for accurate quantification. hpst.cz The Agilent 8355 Sulfur Chemiluminescence Detector, for instance, is noted for its linear response and low quenching effects from co-eluting hydrocarbons. hpst.czhpst.czshimadzu.com
Flame Photometric Detector (FPD): FPD is another common sulfur-selective detector. It is less selective than the SCD but still offers good sensitivity for sulfur compounds. cdc.gov
Applications and Findings:
GC-SCD is widely used in the petrochemical industry to identify and quantify sulfur compounds in various hydrocarbon streams, including natural gas and liquid petroleum gas. sgs.comhpst.czhpst.cz
ASTM D5504 and ASTM D5623 are standard methods that utilize GC with sulfur-selective detection for analyzing sulfur compounds in gaseous fuels and light petroleum liquids, respectively. sgs.comhpst.cz
Detection limits for sulfur compounds using GC-SCD can reach parts-per-billion (ppb) levels, with some modified methods achieving detection limits as low as 20 ppb. sgs.com For instance, one study reported detection limits of less than 0.5 picograms per second for several sulfur compounds. hpst.cz
Table 1: Performance Characteristics of GC-SCD for Sulfur Compound Analysis
| Parameter | Value | Reference |
| Detection Limit (ASTM D5504) | 0.1 ppm | sgs.com |
| Detection Limit (ASTM D5623) | 100 ppb | sgs.com |
| Modified Method Detection Limit | 20 ppb | sgs.com |
| Analyte Detection Limit (Example) | < 0.5 pg/sec | hpst.cz |
High-Performance Liquid Chromatography (HPLC) with Derivatization
For non-volatile or thermally labile sulfur compounds, High-Performance Liquid Chromatography (HPLC) is the method of choice. However, since many sulfur compounds, including hydrodisulfides, lack a strong chromophore for UV-Vis or fluorescence detection, a derivatization step is often necessary. myfoodresearch.com
Derivatization Agents:
Monobromobimane (B13751) (MBB): MBB is a fluorescent labeling agent that reacts with thiols and other sulfur species to form highly fluorescent derivatives that can be detected with high sensitivity and selectivity by a fluorescence detector (FLD). mdpi.com This method is particularly useful for analyzing hydrogen sulfide (B99878) (H₂S) and other reactive sulfur species (RSS) in biological matrices. mdpi.com
o-Phthalaldehyde (OPA): OPA is another common derivatizing agent used for the analysis of primary amines and amino acids, but it can also be adapted for sulfur-containing compounds. nih.gov
Methodology and Findings:
The derivatization process can be performed either pre-column or post-column. myfoodresearch.com Pre-column derivatization has become more prevalent due to a wider range of available reagents. myfoodresearch.comsigmaaldrich.com
An optimized MBB derivatization method coupled with reversed-phase HPLC (RP-HPLC) and fluorescence detection has been shown to have a limit of detection of 0.5 µM for H₂S species in human serum. mdpi.com
The choice of derivatization reagent and reaction conditions is critical to ensure complete and stable derivatization for accurate quantification. mdpi.comsigmaaldrich.com
Mass Spectrometry-Based Methods
Mass spectrometry (MS), particularly when coupled with chromatographic separation, offers unparalleled sensitivity and specificity for the identification and quantification of trace levels of this compound.
GC-MS and LC-MS/MS for Trace Analysis
The coupling of Gas Chromatography (GC) or Liquid Chromatography (LC) with tandem mass spectrometry (MS/MS) provides robust and highly sensitive analytical methods for trace-level analysis. rsc.orgresearchgate.net
Key Techniques:
GC-MS: This technique is well-suited for volatile compounds like this compound. cdc.gov High-resolution GC can effectively separate complex mixtures of sulfur compounds before they enter the mass spectrometer for detection. cdc.gov
LC-MS/MS: For less volatile or thermally sensitive compounds, LC-MS/MS is the preferred method. rsc.org It allows for the simultaneous analysis of a wide range of compounds without the need for derivatization in many cases. rsc.org
Research Findings:
GC-MS/MS has been shown to have a ten-fold higher sensitivity than single quadrupole GC-MS for the analysis of certain organic pollutants. d-nb.info
LC-MS/MS methods have achieved limits of detection in the range of 0.4 to 6 ng L⁻¹ for various endocrine-disrupting chemicals in water samples. rsc.org
The choice between GC-MS and LC-MS often depends on the volatility and polarity of the target analyte. researchgate.netd-nb.info
Table 2: Comparison of GC-MS and LC-MS/MS for Trace Analysis
| Feature | GC-MS/MS | LC-MS/MS | Reference |
| Analyte Volatility | High | Low to High | researchgate.net |
| Derivatization | Often required for polar analytes | Often not required | rsc.org |
| Sensitivity | Very High | Very High | rsc.orgd-nb.info |
| Sample Throughput | Can be automated | Can be automated with direct injection | d-nb.info |
Isotope Labeling for Mechanistic Studies
Isotope labeling is a powerful technique used to trace the pathways of atoms through chemical reactions and biological processes. wikipedia.org By replacing specific atoms in a molecule with their stable or radioactive isotopes, researchers can gain detailed insights into reaction mechanisms. wikipedia.orgnih.gov
Methodology:
Stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly used. wikipedia.org
The position of the isotopic label in the products is determined using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgnih.gov
Applications in Sulfur Chemistry:
Isotope labeling can be employed to study the formation and reactions of this compound. For example, by using ¹³C-labeled or ³⁴S-labeled precursors, the origin of the methyl and sulfhydryl groups in this compound can be elucidated.
This technique is invaluable for understanding the mechanisms of enzymes involved in sulfur metabolism. nih.govethz.ch
Spectrophotometric and Fluorometric Approaches for Related Species
Spectrophotometric and fluorometric methods are often used for the quantification of total sulfides or specific sulfur-containing species in various samples. researchgate.netscholaris.ca These methods are typically based on a chemical reaction that produces a colored or fluorescent product. researchgate.netbibliomed.org
Key Principles:
Spectrophotometry: Measures the absorption of light by a colored compound. aelabgroup.comdrawellanalytical.com The concentration of the analyte is proportional to the absorbance at a specific wavelength. aelabgroup.com
Fluorometry: Measures the fluorescence emitted by a compound after it has been excited by light of a specific wavelength. aelabgroup.comdrawellanalytical.com Fluorometry is generally more sensitive than spectrophotometry. aelabgroup.comdrawellanalytical.comresearchgate.net
Examples of Methods:
Methylene (B1212753) Blue Method: This is a classic colorimetric method for the determination of hydrogen sulfide. It involves the reaction of sulfide with N,N-dimethyl-p-phenylenediamine in the presence of ferric ions to form the stable blue dye, methylene blue. researchgate.net
Fluorescent Probes: Various fluorescent probes have been developed that selectively react with specific sulfur species, leading to a change in their fluorescence properties. researchgate.net
Research Findings:
A spectrophotometric method for hydrosulfide (B80085) ions using aquacyanocobyrinic acid heptamethyl ester reported a detection limit of 0.019 µg mL⁻¹. bibliomed.org
Fluorometric methods are generally more sensitive, with some capable of detecting analytes at picomolar to nanomolar concentrations. aelabgroup.comdrawellanalytical.com
Table 3: Comparison of Spectrophotometry and Fluorometry
| Feature | Spectrophotometry | Fluorometry | Reference |
| Principle | Light Absorption | Light Emission | aelabgroup.comdrawellanalytical.com |
| Sensitivity | Moderate | High | aelabgroup.comdrawellanalytical.comresearchgate.net |
| Selectivity | Dependent on the chromogenic reaction | Can be very high with specific probes | researchgate.netbibliomed.org |
| Instrumentation | Spectrophotometer | Fluorometer | aelabgroup.comdrawellanalytical.com |
Derivatization for Spectroscopic Detection
Derivatization is a common strategy to convert an analyte into a more stable, detectable, and chromatographically suitable form. For this compound, derivatization targets the active hydrogen on the sulfhydryl (-SH) group, making the molecule less reactive and more amenable to analysis by techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Common derivatization approaches applicable to the sulfhydryl group of this compound include:
Silylation : Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group. This process increases the volatility of the analyte, which is essential for GC analysis. The ease of derivatization is influenced by steric hindrance and the specific functional group, with alcohols and thiols generally being highly reactive.
Acylation : Reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA) introduce acyl groups. This not only improves chromatographic properties but can also enhance detectability, particularly with an electron capture detector (ECD).
Alkylation : Thiol-reactive alkylating agents are widely used, especially for liquid chromatography. Monobromobimane (mBB) reacts with sulfhydryl groups to form a highly fluorescent derivative that can be detected with high sensitivity using HPLC with fluorescence detection (HPLC-FLD). Other alkylating agents, such as iodoacetamide (B48618) (IAM) or N-ethylmaleimide (NEM), are also used to form stable thioether derivatives suitable for mass spectrometry analysis.
The choice of reagent depends on the analytical method to be employed and the sample matrix. For GC-MS, silylation is common, while alkylation with fluorescent tags is a preferred method for HPLC.
Limitations and Specificity Considerations
A significant hurdle in the analysis of this compound is distinguishing it from a complex mixture of other reactive sulfur species (RSS) like hydrogen sulfide (H₂S), methanethiol (B179389) (CH₃SH), glutathione (B108866), and cysteine. The reliable analysis of these species poses major challenges due to their dynamic interconversions.
Key Limitations Include:
Instability and Reactivity : Persulfides are generally unstable, and their measurement can be affected by pH, temperature, and the presence of other nucleophiles or electrophiles. This instability complicates sample handling and storage, potentially leading to inaccurate quantification.
Lack of Specificity : Many derivatization agents are not specific to a single type of RSS. For instance, monobromobimane (mBB) labels all sulfhydryl nucleophiles, necessitating a separation step like HPLC to distinguish the derivatives of different thiols. Similarly, dibromobimane (B43652) (dBB), while extremely sensitive, has been shown to extract sulfur from other thiols, reducing its fidelity for specific sulfide quantification in complex biological samples.
Equilibrium Disruption : The act of chemical derivatization itself can disturb the natural equilibrium between different sulfur species in a sample. This can lead to an over- or underestimation of the true concentration of this compound at the time of sampling. For example, acidification, often used in methods like the methylene blue assay for H₂S, can liberate sulfur from other sources, leading to artificially high readings.
These challenges underscore the need for careful experimental design and the use of multiple, independent analytical methods to validate findings. Researchers are urged to interpret results with an awareness of the limitations inherent to the detection protocols used.
Electrochemical Sensing Principles
Electrochemical sensors offer a powerful tool for the real-time detection of electroactive species like sulfur compounds, providing high sensitivity and rapid analysis times. These sensors operate by measuring the current generated from the oxidation or reduction of an analyte at an electrode surface when a potential is applied.
The electrochemical detection of this compound would likely proceed via the oxidation of its sulfhydryl
Role and Significance in Advanced Chemical and Biochemical Systems
Methyl Hydrodisulfide as a Representative Hydropersulfide (RSSH) in Chemical Biology
This compound (CH₃SSH) serves as a fundamental model compound for studying the chemical biology of hydropersulfides (RSSH), a class of molecules gaining recognition for their significant roles in cellular processes. rsc.org Hydropersulfides are characterized by the RSSH functional group and are now understood to be distinct from thiols (RSH) in their chemical reactivity and biological functions. nih.govnii.ac.jp The relative simplicity of this compound allows for detailed investigations into the intrinsic chemical properties that define the broader class of hydropersulfides, including their dual nature as both nucleophiles and electrophiles, a characteristic not typically found in a single thiol or disulfide species. nih.govresearchgate.net
The study of this compound provides a foundation for understanding the behavior of more complex biological hydropersulfides, such as cysteine hydropersulfide (CysSSH) and glutathione (B108866) hydropersulfide (GSSH). rsc.org These larger molecules are found in mammalian cells and tissues and are implicated in a variety of physiological and pathological processes. rsc.org The chemical properties of hydropersulfides, such as their enhanced nucleophilicity compared to thiols and their ability to act as potent one- and two-electron reductants, are central to their biological utility. nih.gov By examining these properties in the context of this compound, researchers can gain insights into how hydropersulfides participate in redox signaling and cellular protection against oxidative and electrophilic stress. nih.govnih.govnih.gov
The dual reactivity of hydropersulfides is pH-dependent; the deprotonated persulfide anion (RSS⁻) is a strong nucleophile, while the protonated form (RSSH) can act as an electrophile. nih.govresearchgate.net This versatility allows hydropersulfides to engage in a wider range of biochemical reactions than their thiol counterparts, potentially modulating protein function and participating in sulfur trafficking within the cell. researchgate.netportlandpress.com The study of this compound as a representative RSSH is therefore crucial for elucidating the fundamental chemical principles that govern the biological actions of this important class of sulfur compounds. nii.ac.jpnih.gov
Mechanistic Insights into Protein Persulfidation
Protein persulfidation is a post-translational modification where a thiol group (-SH) on a cysteine residue is converted to a hydropersulfide group (-SSH). nih.govnih.gov This modification is increasingly recognized as a key mechanism in cellular signaling and regulation. nih.gov
Chemical Pathways for Thiol Modification
The formation of protein persulfides can occur through several chemical pathways, often involving reactive sulfur species derived from hydrogen sulfide (B99878) (H₂S). portlandpress.com While H₂S itself does not directly react with thiols, it can react with oxidized forms of thiols, such as disulfides (RSSR) and sulfenic acids (RSOH), to generate persulfides. portlandpress.com
One proposed mechanism involves the reaction of H₂S with a protein disulfide bond, leading to the formation of a protein persulfide and a thiol. portlandpress.com Another pathway is the reaction of H₂S with a protein sulfenic acid, which also yields a protein persulfide. portlandpress.com Additionally, polysulfides, which can be formed from H₂S catabolism, can react with protein thiols to produce persulfides. portlandpress.com
The process of "transpersulfidation," where a sulfur atom is transferred from one persulfide to a thiol to form a new persulfide, is also a significant pathway. researchgate.net This shuttling of sulfur atoms allows for the dynamic regulation of protein persulfidation. researchgate.net The chemical environment, including pH, plays a critical role, as the reactivity of persulfides changes with their protonation state. researchgate.net
Identification of Chemically Modified Amino Acid Residues
Identifying the specific cysteine residues that undergo persulfidation is crucial for understanding the functional consequences of this modification. Several methods have been developed for this purpose, with mass spectrometry-based proteomics being a primary tool. researchgate.netoup.com
One common approach is the tag-switch method . nih.govresearchgate.net In this technique, all thiol and persulfide groups are initially blocked. Subsequently, the persulfide groups are selectively reduced and labeled with a tag, such as biotin. The tagged proteins can then be enriched and identified by mass spectrometry. researchgate.net This method has been instrumental in creating inventories of persulfidated proteins in various organisms. oup.com
Another technique is the dimedone-switch method . nih.govd-nb.info This method also involves initial blocking of thiols and persulfides, followed by a selective "switching" reaction where a dimedone-based probe specifically labels the persulfides. nih.gov
These methods have revealed that persulfidation is a widespread modification, affecting proteins involved in a diverse range of cellular processes, including metabolism, stress response, and signaling. oup.com For instance, key enzymes in glycolysis and the tricarboxylic acid cycle have been identified as targets of persulfidation. oup.com Site-directed mutagenesis, where a specific cysteine residue is changed to another amino acid (e.g., alanine), is often used to confirm the site of persulfidation and to study its functional effects on the protein. researchgate.net
Participation in Redox Homeostasis (Focus on Chemical Reactivity and Electron Transfer)
This compound and other hydropersulfides play a significant role in maintaining cellular redox homeostasis due to their distinct chemical reactivity and ability to participate in electron transfer reactions. vulcanchem.com They are considered superior reducing agents compared to their corresponding thiols. nih.gov This enhanced reducing capacity is attributed to several factors, including their lower pKa values, which means they are more readily deprotonated to the more nucleophilic persulfide anion (RSS⁻) at physiological pH. researchgate.net
Hydropersulfides can act as both one- and two-electron reductants. nih.gov As one-electron reductants, they can react with and quench radical species, a property that is enhanced by the stability of the resulting perthiyl radical (RSS•). nih.gov This stability arises from the delocalization of the unpaired electron, an effect not present in the thiyl radical (RS•). nih.gov The bond dissociation energy of the S-H bond in hydropersulfides is also lower than in thiols, making them better hydrogen atom donors. nih.gov
As two-electron reductants, hydropersulfides are capable of reducing oxidized species, such as disulfides in proteins. nih.gov This reactivity is crucial for reversing oxidative modifications and restoring protein function. nsf.gov For example, hydropersulfides can protect critical protein thiols from irreversible oxidation by being preferentially oxidized themselves. The resulting oxidized persulfide can then be more easily reduced back to the thiol form. nih.gov
Theoretical studies on this compound reacting with hydroxyl radicals have shown complex reaction pathways, including S-S bond cleavage, hydrogen atom transfer, and proton-coupled electron transfer, highlighting the multifaceted role of hydropersulfides in mitigating oxidative stress. rsc.org
Interactions with Other Reactive Species (e.g., Nitric Oxide)
This compound and other hydropersulfides can interact with other reactive signaling molecules, most notably nitric oxide (NO). nih.govnih.gov The interplay between hydrogen sulfide (H₂S), from which hydropersulfides are often derived, and NO is an area of active research, with evidence pointing to both synergistic and antagonistic interactions that are critical for cardiovascular and other physiological functions. nih.govnih.govresearchgate.net
The chemical interaction between H₂S and NO can lead to the formation of new signaling molecules, such as thionitrous acid (HSNO) and nitroxyl (B88944) (HNO). nih.govresearchgate.net These molecules have their own distinct biological activities. nih.govresearchgate.net
Furthermore, the post-translational modifications mediated by H₂S/hydropersulfides (persulfidation or S-sulfhydration) and NO (S-nitrosylation) can occur on the same cysteine residues of target proteins. nih.gov This co-modification can lead to a complex regulatory interplay. For instance, in some proteins, persulfidation and S-nitrosylation can have opposing effects on protein activity. nih.gov In other cases, one modification may influence the likelihood of the other occurring. nih.gov For example, H₂S has been shown to inhibit the S-nitrosylation of endothelial nitric oxide synthase (eNOS) while enhancing its activity through persulfidation. nih.gov This dynamic balance between persulfidation and S-nitrosylation on key regulatory proteins is emerging as a critical mechanism for fine-tuning cellular signaling pathways. nih.gov
Chemical Intermediacy in Sulfur Cycling in Biological Models
This compound and other hydropersulfides are key chemical intermediates in the biological cycling of sulfur. The transsulfuration pathway, which involves the interconversion of the sulfur-containing amino acids methionine and cysteine, is central to this cycle. nih.govnih.gov Homocysteine is a critical branch-point metabolite that can be remethylated to methionine or enter the pathway to synthesize cysteine and H₂S. nih.gov
Hydropersulfides can be formed through various enzymatic and non-enzymatic reactions involving H₂S and other sulfur compounds. portlandpress.com For instance, cysteinyl-tRNA synthetase (CARS) can generate cysteine hydropersulfide (CysSSH), which can then serve as a donor of sulfane sulfur for other biosynthetic processes. nih.gov These processes include the formation of iron-sulfur clusters, biotin, and lipoic acid. nih.gov
Future Research Directions in Methyl Hydrodisulfide Chemistry
Exploration of Novel Synthetic Pathways
The inherent instability of persulfides presents a significant challenge to their study, making the development of reliable and efficient synthetic routes a primary research goal. wikipedia.orgnih.gov While general methods for creating persulfides exist, future work should focus on pathways that offer high yield and selectivity specifically for methyl hydrodisulfide.
One promising avenue is the refinement of methods involving the reaction of alkyl halides with hydrogen sulfide (B99878) and sulfur, potentially using specific amines or catalysts to favor the formation of the hydrodisulfide over other polysulfides. google.com Another approach involves the alkoxide-induced displacement of the RSS- anion from precursor molecules like methoxycarbonyl disulfides. nih.gov A key area for future development is the adaptation of enzymatic synthesis, which could offer unparalleled specificity. Enzymes like cysteinyl-tRNA synthetase (CARS) have been identified in the biosynthesis of cysteine persulfide, suggesting that engineered enzymes could be developed for the targeted synthesis of this compound. mdpi.commdpi.com
Future research should systematically investigate various precursor molecules and reaction conditions to optimize the synthesis of this compound, as outlined in the table below.
| Synthetic Approach | Precursors | Key Research Objective | Potential Advantages |
|---|---|---|---|
| Alkylation | Methyl Halide, H₂S, Sulfur | Optimize catalyst and reaction conditions for selectivity. google.com | Utilizes readily available starting materials. |
| Displacement Reaction | Methoxycarbonyl Methyl Disulfide, Alkoxide | Improve yield and scalability. nih.gov | Offers a potentially clean reaction pathway. |
| Enzymatic Synthesis | Engineered CARS-like enzymes, Methyl-donating substrate | Design and optimize an enzyme for specific CH₃SSH production. mdpi.com | High stereospecificity and milder reaction conditions. |
| Photochemical Release | Light-sensitive caged compounds | Develop donors for spatiotemporal control of release. nih.gov | Enables precise initiation for reactivity studies. |
Deeper Understanding of Complex Reaction Mechanisms
This compound, like other persulfides, exhibits rich and complex reactivity. nih.gov It can act as both a nucleophile and an electrophile, and its reactions can proceed through various mechanisms, including free-radical pathways. nih.govacs.org A deeper mechanistic understanding is essential for controlling its reactions and harnessing its chemical potential.
Future studies should focus on several key areas:
Nucleophilicity and Acidity: Persulfides are known to be more acidic and more nucleophilic than their corresponding thiols. wikipedia.orgnih.govnih.gov Quantifying the precise pKa of this compound and the kinetics of its nucleophilic reactions is a fundamental goal.
Radical Chemistry: The S-S bond in persulfides can undergo homolytic dissociation to form thiyl radicals (RS• and HS•), initiating radical chain reactions. nih.gov Investigating the conditions that favor radical pathways for this compound will be critical for applications in polymer chemistry and as an antioxidant.
Transpersulfidation vs. H₂S Release: The reaction of a persulfide with a thiolate can result in either the transfer of the sulfane sulfur atom (transpersulfidation) or the release of hydrogen sulfide (H₂S). acs.orgfrontiersin.org Recent computational work suggests that steric and electronic factors of the persulfide influence which pathway is dominant. acs.org Future research should specifically model the this compound system to predict and experimentally verify how its structure dictates this branching ratio, which has significant implications for its biological signaling role.
Advanced Spectroscopic Characterization under Non-Standard Conditions
Due to its reactivity, obtaining detailed spectroscopic data for this compound under standard conditions is challenging. Future research should employ advanced techniques to study the molecule in an isolated state, free from intermolecular interactions and decomposition.
Matrix isolation spectroscopy is an ideal technique for this purpose. wikipedia.orgfu-berlin.de This method involves trapping the guest molecule (this compound) in an inert, solid matrix (such as argon or nitrogen) at very low temperatures (typically below 20 K). wikipedia.orgtandfonline.com This prevents diffusion and bimolecular reactions, allowing for the stabilization and study of highly reactive species. fu-berlin.de
Future research objectives using this technique include:
High-Resolution Infrared (IR) Spectroscopy: Trapping this compound in a matrix would allow for the acquisition of high-resolution IR spectra. This data can be compared with computational predictions to provide a definitive assignment of its vibrational modes and offer insights into its precise geometric structure and bonding. tandfonline.com
Photochemical Studies: Once isolated in the matrix, the molecule can be irradiated with specific wavelengths of light. This would enable the study of its photochemistry, such as bond cleavage and isomerization, and the spectroscopic identification of the resulting transient species. wikipedia.orgtandfonline.com
Conformational Analysis: Like many small molecules, this compound may exist in different conformational forms. Matrix isolation can trap these different conformers, allowing for their individual spectroscopic characterization.
| Spectroscopic Technique | Non-Standard Condition | Research Goal for CH₃SSH | Anticipated Insight |
|---|---|---|---|
| Infrared (IR) Spectroscopy | Matrix Isolation (e.g., in solid Ar at 10-20 K) wikipedia.org | Measure vibrational frequencies of the isolated molecule. | Confirm molecular structure, bond strengths, and validate computational models. tandfonline.com |
| Raman Spectroscopy | Matrix Isolation | Observe symmetric vibrations, particularly the S-S stretch. | Complementary data to IR for a full vibrational analysis. |
| UV-Vis Spectroscopy | Matrix Isolation | Characterize electronic transitions and photochemical behavior. | Understand excited states and reaction pathways upon irradiation. wikipedia.org |
| Microwave Spectroscopy | Pulsed-jet expansion | Determine precise rotational constants and dipole moment. | Highly accurate gas-phase structure and bond lengths/angles. |
Development of Targeted Analytical Probes
The ability to detect and quantify this compound specifically is crucial for studying its role in complex chemical and biological systems. nih.gov While many fluorescent probes have been developed for hydrogen sulfide (H₂S) and for the general class of sulfane sulfur species (which includes persulfides), there is a need for probes with higher specificity. nih.govacs.orgresearchgate.net
Future research should build upon existing strategies to create probes that can distinguish this compound from other persulfides (like glutathione (B108866) persulfide) and H₂S. nih.gov Promising design strategies are based on the unique reactivity of persulfides. nih.gov Many successful probes contain a fluorophore quenched by a recognition site that reacts with the persulfide. nih.gov For example, a common strategy involves a 2-fluoro-5-nitrobenzoate moiety; nucleophilic attack by the persulfide displaces the fluoride, leading to an intramolecular cyclization that releases the fluorophore. nih.govnih.gov
Directions for future probe development include:
Specificity through Enzyme Recognition: Designing probes that are substrates for a hypothetical enzyme that specifically processes this compound. The enzymatic reaction would trigger the release of a fluorescent or colorimetric signal.
Kinetic Discrimination: Developing probes where the reaction kinetics with this compound are significantly faster than with other biological persulfides or thiols, allowing for its detection through time-resolved measurements.
Multi-Signal Probes: Creating probes that can simultaneously detect this compound and another related analyte (like H₂S), providing ratiometric outputs that give a more complete picture of the reactive sulfur species environment. researchgate.net
Computational Chemistry for Predictive Modeling
Computational chemistry is an indispensable tool for studying transient and reactive molecules like this compound. nih.gov Future theoretical work can provide deep insights into its intrinsic properties and reactivity, guiding experimental efforts. arxiv.orgresearchgate.net
Key areas for future computational investigation include:
Thermochemical and Kinetic Data: Using high-level quantum chemical methods (like CCSD(T)) to accurately predict bond dissociation energies, pKa values, and the energy barriers for its key reactions. nih.govnih.gov This data is fundamental to understanding its stability and chemical behavior.
Reaction Pathway Mapping: Modeling the complete potential energy surfaces for reactions of this compound with biologically and environmentally relevant molecules (e.g., oxidants, radicals, electrophiles). This can reveal the structures of transition states and intermediates, elucidating complex reaction mechanisms. researchgate.netnih.gov
Predictive Spectroscopy: Calculating theoretical IR, Raman, and UV-Vis spectra to aid in the analysis of experimental data, especially from matrix isolation studies. tandfonline.com
Machine Learning Integration: Employing machine learning (ML) models trained on quantum chemical data to accelerate the prediction of properties. nih.govarxiv.org An ML model could be developed to rapidly predict the reactivity of this compound in different chemical environments or screen for potential reaction partners, a task that would be computationally prohibitive with traditional methods alone. nih.gov
Interdisciplinary Applications in Environmental and Chemical Sciences
The unique properties of this compound suggest it could play important roles in diverse scientific fields, extending beyond fundamental chemistry. Future research should explore these interdisciplinary connections.
Environmental Science: Volatile organosulfur compounds (VOSCs) are significant players in atmospheric chemistry, contributing to aerosol formation and the global sulfur cycle. goldschmidt.infocopernicus.orgacs.org this compound, as a volatile and reactive sulfur species, could be an uncharacterized intermediate in the atmospheric oxidation of more common compounds like dimethyl sulfide. nih.gov Future research should focus on developing analytical methods to detect it in the atmosphere and modeling its potential formation and reaction pathways in atmospheric models. publish.csiro.aupublish.csiro.au Its presence could also serve as a biomarker for specific industrial or microbial processes.
Chemical Synthesis: The enhanced nucleophilicity of the persulfide group makes this compound a potentially valuable reagent in organic synthesis. nih.gov It could serve as a more reactive alternative to methanethiol (B179389) for introducing the methylthio- group (-SCH₃) or as a unique sulfur-transfer agent. Future work should explore its utility in the synthesis of sulfur-containing fine chemicals, pharmaceuticals, and materials. nih.gov
Chemical Biology: As a small-molecule persulfide, this compound is a model compound for understanding the biological roles of protein S-persulfidation, a key post-translational modification involved in redox signaling. mdpi.commdpi.com Studying its interactions with biological molecules can provide fundamental insights into how persulfides are recognized and how they modulate protein function. mdpi.comnih.gov
Q & A
Q. What are the established methods for synthesizing methyl hydrodisulfide, and how can purity be validated?
this compound can be synthesized via reactions involving thiols and sulfur sources under controlled conditions. For example, the preparation of t-butyl hydrodisulfide involves reacting t-butyl thiol with elemental sulfur in an inert atmosphere, followed by purification via fractional distillation . Purity validation typically employs nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC). For novel compounds, elemental analysis and mass spectrometry (MS) are critical to confirm molecular identity and purity .
Q. How should researchers design experiments to assess the thermal stability of this compound?
Thermal stability studies require differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) under controlled temperature gradients. Experimental design should include inert atmospheres (e.g., nitrogen) to prevent oxidation, with parallel trials to assess reproducibility. Data interpretation must account for decomposition byproducts using gas chromatography-mass spectrometry (GC-MS) .
Q. What spectroscopic techniques are most effective for characterizing this compound intermediates?
Infrared (IR) spectroscopy identifies S–H and S–S bond vibrations (~2550 cm⁻¹ and 500–600 cm⁻¹, respectively). Resonance Raman spectroscopy and X-ray absorption spectroscopy (XAS) are advanced tools for probing iron-bound intermediates in sulfide oxidation pathways . For structural elucidation, single-crystal X-ray diffraction remains the gold standard .
Q. How can researchers ensure reproducibility in this compound synthesis protocols?
Detailed experimental sections must specify reagent stoichiometry, reaction time, temperature, and purification steps. Supporting information should include raw spectral data, chromatograms, and error margins. Cross-referencing with established protocols (e.g., bridged bicyclic disulfide synthesis) enhances reproducibility .
Advanced Research Questions
Q. What mechanistic pathways explain this compound’s role in hydrogen sulfide (H₂S) oxidation?
Advanced studies propose that this compound acts as a branch-point intermediate in H₂S oxidation. Cryogenic mass spectrometry (cryo-MS) and density functional theory (DFT) calculations have identified iron-bound hydrodisulfide species, which bifurcate into thiosulfate or hydropolysulfides depending on redox conditions . Parallel electron paramagnetic resonance (EPR) studies validate intermediate stability .
Q. How can contradictory data on this compound’s reactivity be resolved?
Contradictions often arise from differing experimental conditions (e.g., pH, solvent polarity). Systematic reviews (Cochrane guidelines) recommend meta-analysis of published datasets, emphasizing variables like temperature and catalyst presence. Sensitivity analyses should quantify the impact of methodological variations .
Q. What computational models are suitable for predicting this compound’s interaction with biological targets?
Molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) hybrid models are effective. For example, DFT-based studies have mapped electron transfer pathways in heme-dependent sulfide oxidation, highlighting sulfur-sulfur bond cleavage mechanisms .
Q. How should researchers design kinetic studies to evaluate this compound’s decomposition rates?
Stopped-flow spectrophotometry enables real-time monitoring of rapid reactions. Data collection must include control experiments (e.g., without catalysts) and triplicate runs. Non-linear regression models (e.g., Arrhenius plots) are essential for deriving activation energies .
Methodological and Data Analysis Questions
Q. What statistical approaches are recommended for analyzing this compound’s biological activity data?
Multivariate analysis (e.g., ANOVA with post-hoc Tukey tests) accounts for variability in biological replicates. For non-normal distributions, non-parametric tests (e.g., Kruskal-Wallis) are preferable. Data visualization tools like heatmaps or principal component analysis (PCA) clarify trends .
Q. How can researchers validate the specificity of this compound detection in complex matrices?
Matrix-matched calibration and standard addition methods minimize interference. Liquid chromatography-tandem MS (LC-MS/MS) with multiple reaction monitoring (MRM) enhances specificity. Cross-validation with independent techniques (e.g., ICP-MS for sulfur quantification) is critical .
Ethical and Reporting Standards
Q. What guidelines govern the reporting of this compound research in peer-reviewed journals?
Follow the Medicinal Chemistry Research guidelines: Clearly separate results and discussion sections, use tables/figures for key data, and avoid duplicating supplementary information. For reproducibility, include raw datasets in public repositories (e.g., Zenodo) .
Q. How should researchers address potential biases in this compound studies?
Pre-register experimental protocols on platforms like Open Science Framework (OSF). Blinded data analysis and randomization of sample processing reduce observer bias. Transparent reporting of negative results is mandatory .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
